molecular formula C6H6N2S B188914 2-Amino-4-methylthiophene-3-carbonitrile CAS No. 4623-55-6

2-Amino-4-methylthiophene-3-carbonitrile

Cat. No.: B188914
CAS No.: 4623-55-6
M. Wt: 138.19 g/mol
InChI Key: VVLPOLLOKMOHOP-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiophene-3-carbonitrile is a useful research compound. Its molecular formula is C6H6N2S and its molecular weight is 138.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99325. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylthiophene-3-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPOLLOKMOHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963528
Record name 2-Amino-4-methylthiophene-3-carbonitrile
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4623-55-6
Record name 4623-55-6
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Record name 2-Amino-4-methylthiophene-3-carbonitrile
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Record name 2-Amino-4-methylthiophene-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methylthiophene-3-carbonitrile (CAS Number: 4623-55-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 2-Amino-4-methylthiophene-3-carbonitrile. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in the synthesis of various heterocyclic systems.

Core Properties and Data

This compound is a polysubstituted 2-aminothiophene, a class of compounds recognized for their diverse pharmacological activities.[1][2] The presence of an amino group at position 2, a nitrile group at position 3, and a methyl group at position 4 makes it a highly functionalized and versatile synthon for further chemical modifications.[3]

Physicochemical Properties
PropertyValueSource
CAS Number 4623-55-6[3]
Molecular Formula C₆H₆N₂S[3]
Molecular Weight 138.19 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES CC1=CSC(=C1C#N)N[3]
Physical Form SolidN/A
Boiling Point 311.4 ± 42.0 °C at 760 mmHgN/A
Flash Point 142.1 ± 27.9 °CN/A
Density 1.3 ± 0.1 g/cm³N/A
pKa Not Available
Safety and Handling Information

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken during handling and storage.

Hazard StatementPrecautionary StatementPictogram
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.GHS07
H312: Harmful in contact with skinP270: Do not eat, drink or smoke when using this product.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H332: Harmful if inhaledP302+P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritationP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis

The primary and most efficient method for the synthesis of this compound is the Gewald three-component reaction . This reaction involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[4][5]

Gewald Synthesis Pathway

Gewald_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Acetone Acetone Knoevenagel_Adduct Knoevenagel Condensation Adduct Acetone->Knoevenagel_Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Sulfur Elemental Sulfur (S8) Thiolated_Intermediate Thiolated Intermediate Sulfur->Thiolated_Intermediate Base Base (e.g., Morpholine, Triethylamine) Base->Knoevenagel_Adduct Knoevenagel_Adduct->Thiolated_Intermediate Product This compound Thiolated_Intermediate->Product Cyclization & Tautomerization workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Acetone, Malononitrile, Sulfur Gewald_Reaction Gewald Reaction Reactants->Gewald_Reaction Crude_Product Crude Product Gewald_Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

"2-Amino-4-methylthiophene-3-carbonitrile" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, chemical synthesis, and drug development, 2-Amino-4-methylthiophene-3-carbonitrile is a heterocyclic compound of significant interest. Its unique structural features, including an amino group, a nitrile group, and a thiophene core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules and functional materials. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications.

Molecular Structure and Formula

This compound is a substituted thiophene with the molecular formula C₆H₆N₂S .[1][2] Its structure consists of a five-membered thiophene ring with an amino group at position 2, a cyano (nitrile) group at position 3, and a methyl group at position 4. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups makes it a highly reactive and versatile synthetic building block.[3]

Key Identifiers:

  • IUPAC Name: this compound[1][3]

  • CAS Number: 4623-55-6[1][2]

  • Canonical SMILES: CC1=CSC(=C1C#N)N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₆H₆N₂S
Molecular Weight 138.19 g/mol
Appearance Solid (form may vary)
Melting Point Data not consistently available
Boiling Point Data not consistently available
InChI InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3
InChIKey VVLPOLLOKMOHOP-UHFFFAOYSA-N

Synthesis Protocols

The most common and efficient method for the synthesis of 2-aminothiophenes, including this compound, is the Gewald reaction .[3][4][5] This is a multi-component reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol describes a general procedure for the synthesis of 2-aminothiophene derivatives, which can be adapted for this compound.

Materials:

  • An α-methylene ketone (e.g., acetone for derivatives, or a precursor that yields the 4-methyl substituent)

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, triethylamine, or an amine-based resin)

  • Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-methylene ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent.

  • Addition of Catalyst: Add the basic catalyst to the mixture (typically 0.1-0.2 equivalents).

  • Sulfur Addition: To the stirring solution, add elemental sulfur (1.1 equivalents) in one portion.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure 2-aminothiophene derivative.

A more recent, environmentally friendly approach utilizes ball-milling technology, which can proceed under solvent-free conditions with high yields and short reaction times.[6]

Applications in Research and Drug Development

The 2-aminothiophene scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[4] Derivatives of this compound are key intermediates in the synthesis of:

  • Therapeutic Agents: These compounds serve as precursors for thieno[2,3-d]pyrimidines, which are core structures in molecules with potential antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

  • Materials Science: Beyond pharmaceuticals, these derivatives have applications in the development of functional organic materials, including dyes for photovoltaic cells, organic semiconductors, and materials with non-linear optical properties.[4]

Visualizing the Gewald Reaction Pathway

The following diagram illustrates the logical workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Gewald_Reaction Ketone α-Methylene Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Elemental Sulfur Michael Michael Addition of Sulfur Sulfur->Michael Base Base Catalyst Base->Knoevenagel Catalyzes Base->Michael Promotes Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Intermediate->Michael Thiolate Thiolate Intermediate Michael->Thiolate Cyclization Cyclization & Tautomerization Thiolate->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product

Caption: Logical workflow of the Gewald reaction for 2-aminothiophene synthesis.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

A Comprehensive Technical Guide to 2-Amino-4-methylthiophene-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Amino-4-methylthiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, detailed synthesis protocols, and its established role as a scaffold for potent biological activity, particularly as a modulator of adenosine receptor signaling. Experimental workflows and relevant signaling pathways are visualized to provide a clear and comprehensive understanding of this versatile molecule.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: 2-Amino-3-cyano-4-methylthiophene, 3-Thiophenecarbonitrile, 2-amino-4-methyl-, NSC 99325, and others.[1]

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, frequently serving as a versatile building block for the synthesis of more complex, biologically active molecules.[2] The presence of the amino and cyano groups in this compound makes it a highly reactive and functionalized precursor for a variety of chemical transformations.[3]

Physicochemical and Spectral Data

A summary of the key physicochemical and representative spectral data for this compound and closely related analogs is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₆N₂S[1]
Molecular Weight 138.19 g/mol [1]
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point 141-142 °C (for 2-Amino-4,5-dimethylthiophene-3-carbonitrile)[4]
¹H-NMR (CDCl₃, 400 MHz) δ: 2.07 (s, 3H, CH₃), 4.60 (br s, 2H, NH₂)[4]
¹³C-NMR (CDCl₃, 100 MHz) δ: 12.3, 90.6, 115.9, 117.2, 129.6, 159.1[4]
IR (KBr, cm⁻¹) υ: 3438, 3345 (NH₂), 2164 (C≡N), 1612, 1572[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction .[5][6] This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[5][6]

Experimental Protocol: Gewald Synthesis

Materials:

  • Acetone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base like piperidine or triethylamine)

  • Ethanol (or other suitable solvent like methanol or DMF)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add acetone (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.

  • Add morpholine (1.0 equiv.) to the mixture.

  • Heat the reaction mixture with stirring to 50-70 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the crude product by filtration, wash it with cold ethanol, and allow it to dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Confirm the structure and purity of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Experimental Workflow Diagram

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A Combine Acetone, Malononitrile, and Sulfur in Ethanol B Add Morpholine Catalyst A->B C Heat Mixture to 50-70°C (2-12 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Precipitation in Ice Water (if necessary) E->F G Filter to Collect Crude Product F->G H Recrystallization from Ethanol G->H I Spectroscopic Characterization (NMR, IR, MS) H->I J J I->J Pure Product

Caption: Workflow for the Gewald synthesis of this compound.

Biological Significance and Therapeutic Potential

The 2-aminothiophene scaffold is a key pharmacophore in a multitude of biologically active compounds. Derivatives have shown a broad range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] A particularly well-documented area of activity for this class of compounds is the modulation of adenosine receptors.[3][7][8][9]

Allosteric Modulation of the A1 Adenosine Receptor

Several 2-amino-3-aroylthiophene derivatives, which are structurally related to this compound, have been identified as potent positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[3][8] These compounds bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. By doing so, they enhance the affinity and/or efficacy of adenosine, thereby potentiating its downstream signaling effects.[3]

The A1AR is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] A1AR activation is associated with various physiological effects, including cardioprotection, neuroprotection, and anti-inflammatory responses. Therefore, A1AR PAMs are of significant therapeutic interest for conditions such as ischemia.[3]

A1 Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical A1 adenosine receptor signaling pathway and the mechanism of action of a positive allosteric modulator.

G A1 Adenosine Receptor Signaling Pathway and Allosteric Modulation cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Adenosine Adenosine (Endogenous Agonist) A1AR A1 Adenosine Receptor (GPCR) Adenosine->A1AR Binds to Orthosteric Site PAM 2-Aminothiophene Derivative (Positive Allosteric Modulator) PAM->A1AR Binds to Allosteric Site G_protein Gi/o Protein A1AR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Response Cellular Response (e.g., Cardioprotection, Neuroprotection) cAMP->Response Decreased levels lead to

Caption: Mechanism of A1 adenosine receptor activation and positive allosteric modulation.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a straightforward and efficient synthesis. Its utility as a scaffold for the development of novel therapeutics, particularly allosteric modulators of the A1 adenosine receptor, makes it a molecule of high interest for researchers in drug discovery and development. The information provided in this guide serves as a comprehensive resource for understanding and utilizing this compound in further research endeavors.

References

Spectral Analysis of 2-Amino-4-methylthiophene-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiophene-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an amino group, a nitrile group, and a methyl group on a thiophene core, provides a versatile scaffold for the synthesis of various biologically active molecules and functional materials. A comprehensive understanding of its spectral characteristics is paramount for its identification, characterization, and the development of novel derivatives.

Molecular Structure and Properties

The foundational information for interpreting the spectral data of this compound is its molecular structure and properties.

PropertyValue
Molecular Formula C₆H₆N₂S[1]
Molecular Weight 138.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 4623-55-6[1]

Below is a diagram illustrating the molecular structure of this compound, highlighting the key functional groups that give rise to its characteristic spectral signals.

Molecular Structure of this compound cluster_thiophene Thiophene Ring cluster_substituents Substituents C1 C C2 C C1->C2 C3 C C2->C3 NH2 NH₂ C2->NH2 Amino Group C4 C C3->C4 CN C≡N C3->CN Nitrile Group S S C4->S CH3 CH₃ C4->CH3 Methyl Group S->C1

Molecular structure with key functional groups.

Experimental Protocols

The acquisition of high-quality spectral data is contingent on the use of appropriate experimental methodologies. Below are detailed protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.

  • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Reference: The residual solvent peak is used for calibration (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with single lines for each unique carbon.

  • Spectral Width: Set to approximately 200-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A 2-second delay is generally adequate.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology: Thin Solid Film

  • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.

  • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Impact (EI) Mass Spectrometry

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • The sample is vaporized by heating in the ion source.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Acquisition:

  • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular weight (e.g., 200).

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectral Data and Interpretation

¹H NMR Spectral Data (Expected)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the amino protons, the thiophene ring proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

SignalExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 5.0 - 6.0Broad Singlet2H-NH₂
2~ 6.5 - 7.0Singlet1HThiophene C5-H
3~ 2.2 - 2.5Singlet3H-CH₃
  • The amino protons are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary with solvent and concentration. For a similar compound, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, the amino protons appear at δ = 4.85 ppm.[2]

  • The thiophene proton at the C5 position is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic region, influenced by the electron-donating amino group and the sulfur heteroatom.

  • The methyl protons will appear as a sharp singlet in the upfield region, characteristic of an alkyl group attached to an aromatic ring.

¹³C NMR Spectral Data (Expected)

The ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.

| Signal | Expected Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | :--- | | 1 | ~ 160 - 165 | C2 (attached to -NH₂) | | 2 | ~ 85 - 95 | C3 (attached to -CN) | | 3 | ~ 145 - 155 | C4 (attached to -CH₃) | | 4 | ~ 115 - 125 | C5 | | 5 | ~ 115 - 120 | -C≡N | | 6 | ~ 15 - 20 | -CH₃ |

  • The carbons of the thiophene ring will have chemical shifts determined by the substituents. C2, attached to the electron-donating amino group, will be significantly shielded. C4, attached to the methyl group, will also be influenced.

  • The nitrile carbon (-C≡N) typically appears in the 115-125 ppm range.

  • The methyl carbon will be found in the upfield aliphatic region.

IR Spectral Data (Expected)

The IR spectrum will show characteristic absorption bands for the amino, nitrile, and methyl functional groups, as well as vibrations from the thiophene ring.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, DoubletN-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000MediumC-H stretching of the thiophene ring
2950 - 2850MediumC-H stretching of the methyl group
~ 2220Strong, SharpC≡N stretching of the nitrile group
~ 1640StrongN-H bending (scissoring) of the amino group
~ 1550MediumC=C stretching of the thiophene ring
~ 1450MediumC-H bending of the methyl group
  • The N-H stretching of the primary amine will characteristically appear as a doublet.

  • A strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the nitrile group.

  • The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations characteristic of the thiophene ring structure.

Mass Spectrometry Data (Expected)

The electron impact mass spectrum will provide the molecular weight and information about the fragmentation pathways.

m/zPossible Fragment
138[M]⁺ (Molecular Ion)
123[M - CH₃]⁺
111[M - HCN]⁺
96[M - CH₃ - HCN]⁺
  • The molecular ion peak ([M]⁺) is expected at m/z 138, corresponding to the molecular weight of the compound.[1]

  • Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) to give a peak at m/z 123, or the loss of hydrogen cyanide (-HCN) from the nitrile group and the ring to give a peak at m/z 111.

Logical Workflow for Spectral Analysis

The process of identifying and characterizing a compound like this compound using spectroscopy follows a logical workflow.

Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve ThinFilm Prepare Thin Film (for IR) Sample->ThinFilm MS Acquire Mass Spectrum Sample->MS NMR Acquire 1H and 13C NMR Spectra Dissolve->NMR IR Acquire IR Spectrum ThinFilm->IR AnalyzeNMR Analyze Chemical Shifts, Multiplicities, and Integrations NMR->AnalyzeNMR AnalyzeIR Identify Characteristic Functional Group Absorptions IR->AnalyzeIR AnalyzeMS Determine Molecular Weight and Fragmentation MS->AnalyzeMS Correlate Correlate all Spectral Data AnalyzeNMR->Correlate AnalyzeIR->Correlate AnalyzeMS->Correlate Structure Confirm Molecular Structure Correlate->Structure

Workflow for spectroscopic identification.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this important heterocyclic compound. The detailed experimental protocols and logical workflow presented here serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating the efficient and accurate analysis of this and related molecules. While the presented spectral data is based on closely related analogs, it provides a robust framework for the interpretation of experimentally obtained spectra for the title compound.

References

An In-depth Technical Guide to 2-Amino-4-methylthiophene-3-carbonitrile: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methylthiophene-3-carbonitrile is a polysubstituted thiophene derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif, the 2-aminothiophene core, is recognized as a privileged scaffold in drug discovery, appearing in a range of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and visualizations to support researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 4623-55-6[1]
Molecular Formula C₆H₆N₂S[1]
Molecular Weight 138.19 g/mol [1]
Appearance Solid[2]
Boiling Point 311.4 °C at 760 mmHg[1]
Flash Point 142.1 °C[1]
Density 1.26 g/cm³[1]
Refractive Index 1.605[1]
InChI InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3[1]
SMILES CC1=CSC(=C1C#N)N[1]

Experimental Protocols

Synthesis via Gewald Reaction

The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction.[3][4][5] This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Materials:

  • Acetone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or Triethylamine (catalyst)

  • Ethanol or Methanol (solvent)

  • Ice

  • Water

  • Ethyl acetate for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (0.1 mol) and acetone (0.1 mol) in ethanol (50 mL).

  • To this solution, add elemental sulfur (0.1 mol) and a catalytic amount of morpholine or triethylamine (e.g., 0.02 mol).

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the vinyl proton on the thiophene ring, and a broad singlet for the amino group protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the nitrile carbon, and the four carbons of the thiophene ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include:

  • N-H stretching vibrations of the primary amine group in the range of 3300-3500 cm⁻¹.

  • C≡N stretching vibration of the nitrile group around 2200-2260 cm⁻¹.

  • C=C stretching vibrations of the thiophene ring in the region of 1500-1600 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 138.19).

Reactivity and Stability

This compound exhibits the characteristic reactivity of the 2-aminothiophene scaffold. The amino group at the C2 position is nucleophilic and readily undergoes reactions with various electrophiles, such as acylation and alkylation.[2] The thiophene ring itself can participate in electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

The stability of 2-aminothiophenes is generally greater than that of their furan analogs, making them robust intermediates in multi-step syntheses. However, their stability can be affected by strong acidic or basic conditions.

Solubility

Based on its structure, this compound is expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited.

Visualizations

Gewald Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Gewald synthesis of this compound.

Gewald_Reaction cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition and Cyclization Acetone Acetone Intermediate1 α,β-Unsaturated Nitrile Acetone->Intermediate1 + Malononitrile (Base catalyst) Malononitrile Malononitrile Malononitrile->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur Sulfur Sulfur (S₈) Sulfur->Intermediate2 Product 2-Amino-4-methyl- thiophene-3-carbonitrile Intermediate2->Product Intramolecular Cyclization & Tautomerization

Caption: Mechanism of the Gewald reaction for the synthesis of this compound.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the typical workflow for the synthesis and subsequent characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: Acetone, Malononitrile, Sulfur reaction Gewald Reaction (Base catalyst, Reflux) start->reaction workup Work-up: Cooling, Precipitation, Filtration reaction->workup purification Purification: Recrystallization workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Workflow for the synthesis and characterization of this compound.

General Reactivity of 2-Aminothiophenes

This diagram illustrates the key reactive sites of the 2-aminothiophene scaffold, which are relevant to the chemical behavior of this compound in drug development and synthetic applications.

Reactivity cluster_reactions Reactions with Electrophiles Thiophene 2-Aminothiophene Scaffold Acylation Acylation (R-COCl) Thiophene->Acylation Amino Group (Nucleophilic) Alkylation Alkylation (R-X) Thiophene->Alkylation Amino Group (Nucleophilic) Aromatic_Sub Electrophilic Aromatic Substitution (E+) Thiophene->Aromatic_Sub Thiophene Ring (Nucleophilic)

Caption: General reactivity of the 2-aminothiophene scaffold with electrophiles.

References

Lack of Quantitative Solubility Data for 2-Amino-4-methylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The absence of this data highlights a gap in the publicly accessible chemical literature for this specific compound. For researchers and drug development professionals, this indicates the necessity of empirical determination of solubility as a foundational step in any formulation or process development involving 2-Amino-4-methylthiophene-3-carbonitrile.

General Experimental Protocol for Determining the Solubility of an Organic Compound

In the absence of specific data for this compound, a generalized experimental protocol for determining the solubility of a solid organic compound in a given solvent is presented below. This protocol is based on established laboratory techniques.[1][2][3][4][5]

Objective: To determine the concentration of a saturated solution of a solid organic compound in a specific solvent at a controlled temperature.

Materials and Apparatus:

  • The solid organic compound (solute)

  • A selection of organic solvents of known purity

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • An analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solvent and Solute: Ensure the organic solvent is of high purity and degassed if necessary. The solid compound should be finely powdered to increase the surface area for dissolution.

  • Equilibrium Method (Shake-Flask):

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally.[4]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter compatible with the solvent.

  • Quantification:

    • Dilute the collected saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy) to determine the concentration of the compound.

  • Data Analysis and Reporting:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures if a solubility curve is desired.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result Solute Finely Powdered Solute Add_Excess Add Excess Solute to Solvent Solute->Add_Excess Solvent Pure Organic Solvent Solvent->Add_Excess Equilibrate Agitate at Constant Temperature Add_Excess->Equilibrate Settle Settle Excess Solid Equilibrate->Settle Filter Filter Supernatant Settle->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze (HPLC/UV-Vis) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

General workflow for determining the solubility of a solid organic compound.

References

In-Depth Crystal Structure Analysis of 2-Amino-4-methylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-Amino-4-methylthiophene-3-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental protocols for its determination, and a workflow visualization to aid in understanding the structural analysis process.

Crystallographic Data Summary

The crystal structure of this compound (C₆H₆N₂S) has been determined by X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 222887, reveals a monoclinic crystal system.[1] Key crystallographic parameters are summarized in the tables below for clear and concise reference.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
CCDC Deposition No.222887
Empirical FormulaC₆H₆N₂S
Formula Weight138.19
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a7.788(2) Å
b12.313(3) Å
c7.551(2) Å
α90°
β107.53(3)°
γ90°
Volume690.1(3) ų
Z4
Calculated Density1.330 Mg/m³
Absorption Coefficient0.380 mm⁻¹
F(000)288
Data Collection and Refinement
Theta range for data collection3.32 to 27.50°
Reflections collected4134
Independent reflections1581 [R(int) = 0.0294]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1581 / 0 / 82
Goodness-of-fit on F²1.050
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1064
R indices (all data)R1 = 0.0543, wR2 = 0.1147
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
S(1)-C(2)1.737(2)
S(1)-C(5)1.724(2)
N(1)-C(2)1.338(2)
N(2)-C(6)1.144(3)
C(2)-C(3)1.412(3)
C(3)-C(4)1.381(3)
C(3)-C(6)1.428(3)
C(4)-C(5)1.421(3)
C(4)-C(7)1.498(3)
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
AtomsAngle (°)AtomsTorsion Angle (°)
C(5)-S(1)-C(2)91.89(10)C(5)-C(4)-C(7)-H(7A)-179.3(2)
N(1)-C(2)-C(3)124.93(18)C(3)-C(4)-C(7)-H(7A)1.1(2)
N(1)-C(2)-S(1)113.84(14)C(6)-C(3)-C(4)-C(7)179.1(2)
C(3)-C(2)-S(1)111.23(14)C(2)-C(3)-C(4)-C(7)-1.1(3)
C(4)-C(3)-C(6)124.3(2)C(4)-C(3)-C(6)-N(2)-179.9(2)
C(4)-C(3)-C(2)117.80(18)C(2)-C(3)-C(6)-N(2)0.3(4)
C(6)-C(3)-C(2)117.9(2)S(1)-C(2)-C(3)-C(6)179.86(16)
C(3)-C(4)-C(5)114.39(18)N(1)-C(2)-C(3)-C(6)-1.0(3)
C(3)-C(4)-C(7)125.7(2)
C(5)-C(4)-C(7)119.9(2)
C(4)-C(5)-S(1)114.68(15)

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures.

Synthesis and Crystallization

The title compound was synthesized, and single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution in an appropriate solvent at room temperature. The resulting crystals were colorless blocks.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature of 293(2) K during data collection. Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used. A total of 4134 reflections were collected over a theta range of 3.32 to 27.50°.

Structure Solution and Refinement

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged with R-indices of R1 = 0.0416 and wR2 = 0.1064 for observed reflections [I>2sigma(I)].

Workflow Visualization

The following diagram illustrates the experimental workflow for the crystal structure determination of this compound.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination cluster_analysis Data Analysis Synthesis Synthesis of This compound Crystallization Slow Evaporation for Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Select Suitable Crystal Data_Collection Data Collection (Mo Kα, 293 K) Mounting->Data_Collection Structure_Solution Direct Methods (Structure Solution) Data_Collection->Structure_Solution Process Raw Data Structure_Refinement Full-Matrix Least-Squares Refinement on F² Structure_Solution->Structure_Refinement CIF_Generation CIF File Generation Structure_Refinement->CIF_Generation Finalize Structure Data_Analysis Analysis of Bond Lengths, Angles, and Packing CIF_Generation->Data_Analysis

Crystal structure determination workflow.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with this compound in the context of its crystal structure analysis. The primary focus of the crystallographic study is the precise determination of its three-dimensional atomic arrangement, which is fundamental for understanding its chemical properties and potential interactions in a biological context. The structural data presented here can serve as a crucial starting point for computational studies, such as molecular docking, to explore its potential binding to biological targets and elucidate its role in signaling pathways.

The logical relationship in this context is the progression from synthesis to the detailed structural characterization, which then enables further investigation into its biological activities.

Logical_Relationship Synthesis Chemical Synthesis Crystal_Structure Crystal Structure Determination Synthesis->Crystal_Structure Provides Material Structural_Data Quantitative Structural Data Crystal_Structure->Structural_Data Yields Biological_Studies Further Biological and a-silico Studies Structural_Data->Biological_Studies Informs

From synthesis to functional studies.

References

The Expanding Therapeutic Potential of 2-Amino-4-methylthiophene-3-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 2-amino-4-methylthiophene-3-carbonitrile has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Derivatives of this core structure have demonstrated significant potential across multiple therapeutic areas, exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have shown promising cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization and the activity of key signaling kinases, leading to cell cycle arrest and apoptosis.[2][3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various 2-aminothiophene derivatives against several cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound ID/DescriptionCell LineIC50 (µM)Reference
Thiophene Carboxamide Derivative 2b Hep3B (Hepatocellular carcinoma)5.46[4]
Thiophene Carboxamide Derivative 2d Hep3B (Hepatocellular carcinoma)8.85[4]
Thiophene Carboxamide Derivative 2e Hep3B (Hepatocellular carcinoma)12.58[4]
Amino-thiophene Derivative 15b A2780 (Ovarian cancer)12 ± 0.17[5]
Amino-thiophene Derivative 15b A2780CP (Cisplatin-resistant ovarian cancer)10 ± 0.15[5]
Thienopyrimidine Derivative 3b HepG2 (Hepatocellular carcinoma)3.105 ± 0.14[6]
Thienopyrimidine Derivative 3b PC-3 (Prostate cancer)2.15 ± 0.12[6]
Thienopyrimidine Derivative 4c HepG2 (Hepatocellular carcinoma)3.023 ± 0.11[6]
Thienopyrimidine Derivative 4c PC-3 (Prostate cancer)3.12 ± 0.15[6]
Thienopyrimidine Derivative 5 MCF-7 (Breast adenocarcinoma)7.301 ± 4.5[7]
Thienopyrimidine Derivative 5 HepG-2 (Hepatocellular carcinoma)5.3 ± 1.6[7]
Thienopyrimidine Derivative 8 MCF-7 (Breast adenocarcinoma)4.132 ± 0.5[7]
Thienopyrimidine Derivative 8 HepG-2 (Hepatocellular carcinoma)3.3 ± 0.90[7]
Key Signaling Pathways in Anticancer Activity

Tubulin Polymerization Inhibition: Certain 2-aminothiophene derivatives function as microtubule-targeting agents. They disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division. This interference leads to mitotic arrest in the G2/M phase and subsequent induction of apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Division (Mitosis) Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Mitotic Spindle Formation Mitotic Spindle Formation Depolymerization->Tubulin Dimers Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division 2-Aminothiophene Derivative 2-Aminothiophene Derivative Inhibition Inhibition 2-Aminothiophene Derivative->Inhibition Inhibition->Polymerization

Mechanism of Tubulin Polymerization Inhibition.

WEE1 Kinase Inhibition: WEE1 is a key negative regulator of the cell cycle, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). Inhibition of WEE1 by 2-aminothiophene derivatives can lead to premature mitotic entry and mitotic catastrophe in cancer cells, particularly those with p53 mutations.

WEE1_Signaling_Pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR CHK1/CHK2 CHK1/CHK2 ATM/ATR->CHK1/CHK2 WEE1 WEE1 CHK1/CHK2->WEE1 CDK1/Cyclin B CDK1/Cyclin B WEE1->CDK1/Cyclin B Mitosis Mitosis CDK1/Cyclin B->Mitosis 2-Aminothiophene Derivative 2-Aminothiophene Derivative 2-Aminothiophene Derivative->WEE1

WEE1 Kinase Signaling Pathway Inhibition.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

A significant number of this compound derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often quantified by the Zone of Inhibition (in mm) in agar diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth dilution methods.

Antibacterial Activity (Zone of Inhibition in mm)

Compound ID/DescriptionS. aureusB. subtilisE. coliP. aeruginosaReference
Thiophene-2-carboxamide 7b 2019-20[8]
Thiophene-2-carboxamide 3b 1718-18[8]
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenyl)acetamide Derivative ----
Thiophene Derivative 7 ---More potent than gentamicin[9]

Antifungal Activity (% Inhibition Zone)

Compound ID/DescriptionA. fumigatusS. racemosumReference
Derivative 3 78.985.8[10]
Derivative 5 -95.5[10]
Derivative 6 -88.3[10]
Derivative 7a -87.3[10]
Derivative 9b 100-[10]
Derivative 10 73-[10]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several derivatives of this compound have been investigated for their anti-inflammatory potential. These compounds have demonstrated the ability to reduce inflammation in various in vivo and in vitro models, often through the modulation of key inflammatory pathways such as the NRF2 pathway.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is typically assessed by measuring the percentage inhibition of edema in animal models or by in vitro assays measuring the inhibition of inflammatory mediators.

Compound ID/DescriptionAssayDose/Concentration% InhibitionReference
2-Aminothiophene analog 1 Leukocyte migrationIC50: 121.47 µM61[11]
2-Aminothiophene analog 2 Leukocyte migrationIC50: 412 µM94[11]
2-Aminothiophene analog 3 Leukocyte migrationIC50: 323 µM30[11]
2-Aminothiophene analog 4 Leukocyte migrationIC50: 348 µM75[11]
2-Aminothiophene analog 5 Leukocyte migrationIC50: 422 µM71[11]
2-Aminothiophene analog 6 Leukocyte migrationIC50: 396 µM81[11]
Morphine-coupled 2-aminothiophene (15) Carrageenan-induced paw edema50 mg/kg58.46[12]
NRF2 Signaling Pathway in Inflammation

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant proteins to protect against oxidative stress, which is a key component of inflammation. Some 2-aminothiophene derivatives can activate the NRF2 pathway, leading to the transcription of cytoprotective genes and a reduction in the expression of pro-inflammatory genes.

NRF2_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Ubiquitination & Degradation Ubiquitination & Degradation NRF2->Ubiquitination & Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation ARE Antioxidant Response Element NRF2_n->ARE Antioxidant & Anti-inflammatory Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant & Anti-inflammatory Genes Oxidative Stress Oxidative Stress Oxidative Stress->KEAP1 2-Aminothiophene Derivative 2-Aminothiophene Derivative 2-Aminothiophene Derivative->KEAP1

Activation of the NRF2 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the key experimental protocols used in the evaluation of this compound derivatives.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

Procedure:

  • A mixture of cyclohexanone, malononitrile, and elemental sulfur in ethanol is prepared.

  • A catalytic amount of morpholine is added to the mixture.

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • The product precipitates from the solution upon cooling.

  • The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

Gewald_Reaction_Workflow Start Start Mix Reactants Mix Cyclohexanone, Malononitrile, Sulfur in Ethanol Start->Mix Reactants Add Catalyst Add Morpholine Mix Reactants->Add Catalyst Reaction Stir/Heat Add Catalyst->Reaction Precipitation Cool to Precipitate Product Reaction->Precipitation Isolation Filter and Wash Precipitation->Isolation Purification Recrystallize Isolation->Purification End End Purification->End

Workflow for the Gewald Synthesis.
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 2-Aminothiophene derivative to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

MTT_Assay_Workflow Start Start Cell Seeding Seed Cells in 96-well Plate Start->Cell Seeding Treatment Add Test Compound Cell Seeding->Treatment Incubation_1 Incubate (e.g., 48h) Treatment->Incubation_1 Add MTT Add MTT Reagent Incubation_1->Add MTT Incubation_2 Incubate (2-4h) Add MTT->Incubation_2 Solubilization Add Solubilization Solution Incubation_2->Solubilization Read Absorbance Measure Absorbance Solubilization->Read Absorbance Data Analysis Calculate % Viability and IC50 Read Absorbance->Data Analysis End End Data Analysis->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile via Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The Gewald reaction, first reported by Karl Gewald in 1961, is a versatile and efficient multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This one-pot synthesis is highly valued in heterocyclic chemistry for its operational simplicity, the use of readily available starting materials, and its typically mild reaction conditions.[1][2][3]

The core structure synthesized, the 2-aminothiophene ring, is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] Thiophene-based compounds are often used as bioisosteres for phenyl groups, providing unique physicochemical properties that can improve biological activity and pharmacokinetic profiles.[3][5] Derivatives of 2-aminothiophene exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Notable drugs containing this motif include the non-steroidal anti-inflammatory drug (NSAID) Tinoridine and the antipsychotic drug Olanzapine.[3][7]

Beyond pharmaceuticals, 2-aminothiophene derivatives are valuable in materials science for the development of dyes, organic semiconductors, and nonlinear optical materials.[4][8] The target molecule, "2-Amino-4-methylthiophene-3-carbonitrile," serves as a crucial building block for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in drug discovery.[4]

Reaction Mechanism and Workflow

The Gewald reaction proceeds through three primary stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation between a ketone (or aldehyde) and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[9][10]

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The precise mechanism for this step is complex and may involve polysulfide intermediates.[9][10]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[10]

Gewald_Mechanism cluster_start Reactants cluster_intermediate Reaction Pathway cluster_product Product start1 Acetone start2 Malononitrile knoevenagel Knoevenagel-Cope Condensation start1->knoevenagel start2->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_add Sulfur Addition intermediate->sulfur_add cyclization Cyclization & Tautomerization sulfur_add->cyclization product 2-Amino-4-methyl- thiophene-3-carbonitrile cyclization->product Experimental_Workflow reagents 1. Reagent Mixing (Acetone, Malononitrile, Sulfur, Base, Solvent) reaction 2. Reaction (Stir at 40-50 °C, 2-24h) reagents->reaction monitoring 3. Monitoring by TLC reaction->monitoring workup 4. Work-up (Cooling, Filtration or Concentration) monitoring->workup purification 5. Purification (Recrystallization or Column Chromatography) workup->purification characterization 6. Characterization (NMR, IR, MS, MP) purification->characterization

References

Application Notes and Protocols for the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald synthesis is a powerful and versatile one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. First reported by Karl Gewald in 1966, this reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including anti-inflammatory drugs like Tinoridine and antipsychotics such as Olanzapine.

This document provides a detailed protocol for the Gewald synthesis, including variations and optimizations, quantitative data for reaction parameters, and visual representations of the reaction workflow and mechanism to aid researchers in the successful application of this important transformation.

Reaction Mechanism and Workflow

The Gewald reaction proceeds through three key steps: a Knoevenagel condensation, the addition of elemental sulfur, and an intramolecular cyclization followed by tautomerization.[1]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The precise mechanism of this step is complex and may involve polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to yield the stable 2-aminothiophene ring.

A general workflow for the synthesis and its application in drug discovery is outlined below.

Gewald_Workflow cluster_synthesis Synthesis cluster_downstream Drug Discovery Start Carbonyl Compound (Ketone/Aldehyde) Reaction Gewald Reaction (One-Pot) Start->Reaction Nitrile Active Methylene Nitrile Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base Catalyst Base->Reaction Product 2-Aminothiophene Reaction->Product Purification Purification Product->Purification Confirmation Structural Confirmation Purification->Confirmation Screening Biological Screening Confirmation->Screening Lead Lead Compound Screening->Lead

Caption: General workflow for the synthesis of 2-aminothiophenes and their application in drug discovery.

The accepted mechanism for the Gewald reaction is depicted below.

Gewald_Mechanism cluster_step1 1. Knoevenagel Condensation cluster_step2 2. Sulfur Addition cluster_step3 3. Cyclization & Tautomerization Ketone R1-CO-CH2-R2 Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 + NC-CH2-X - H2O (Base) Nitrile NC-CH2-X Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 + S8 Sulfur S8 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Aminothiophene Intermediate3->Product Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocols

Numerous variations of the Gewald synthesis exist, employing different catalysts, solvents, and energy sources to optimize yields and reaction times. Below are detailed protocols for a conventional and a microwave-assisted synthesis.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol describes a typical one-pot synthesis using a secondary amine as the base.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine or diethylamine) (0.5 - 1.0 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent (e.g., ethanol).

  • Stir the mixture at room temperature.

  • Slowly add the base (e.g., morpholine) to the suspension.

  • Heat the reaction mixture to a specified temperature (e.g., 50 °C) and maintain for the required duration (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If no precipitate forms, pour the mixture into ice-water and collect the resulting solid.

  • Wash the crude product with cold ethanol and water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[1]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (1.1 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., pyrrolidine) (1.0 eq)

  • Solvent (e.g., DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone or aldehyde (1.0 eq), active methylene nitrile (1.1 eq), elemental sulfur (1.1 eq), and the base (1.0 eq) in the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 50-120 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in the conventional protocol (steps 5-8).

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from various Gewald synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Conventional Gewald Synthesis

Carbonyl Compound (R1, R2)Active Nitrile (X)BaseSolventTemp (°C)Time (h)Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol50295
AcetophenoneMalononitrileDiethylamineMethanolRT2485
PropanalEthyl CyanoacetateTriethylamineDMF60478
4-BromoacetophenoneMalononitrileDiethylamineEthanolRT2484
Methyl Ethyl KetoneMethyl CyanoacetateDiethylamineMethanolRT2450

Table 2: Microwave-Assisted Gewald Synthesis

Carbonyl CompoundActive NitrileBaseSolventTemp (°C)Time (min)Yield (%)
CyclohexanoneMalononitrilePyrrolidineDMF503095
ButanalMalononitrilePyrrolidineDMF503095
PhenylacetaldehydeMalononitrilePyrrolidineDMF503078
4-MethylcyclohexanoneEthyl CyanoacetatePyrrolidineDMF503091
AcetophenoneEthyl CyanoacetatePyrrolidineDMF503083

Table 3: Catalytic and Greener Gewald Synthesis Modifications

Carbonyl CompoundActive NitrileCatalyst/ConditionsSolventTemp (°C)TimeYield (%)
CyclohexanoneMalononitrilePiperidinium borate (20 mol%)EtOH/H₂O (9:1)10025 min96
CyclopentanoneMalononitrilePiperidinium borate (20 mol%)EtOH/H₂O (9:1)10015 min87
CyclohexanoneMalononitrileSodium polysulfide / UltrasoundWater700.5-1 h90
4-ChlorobenzaldehydeMalononitrileNano-ZnO (2.5 mol%)None1006 h86
AcetoneEthyl CyanoacetateNaAlO₂EthanolReflux10 h82

Conclusion

The Gewald synthesis remains a highly relevant and widely utilized method for the preparation of 2-aminothiophenes. Its versatility allows for the synthesis of a diverse library of compounds for applications in drug discovery and materials science. By understanding the reaction mechanism and the influence of various parameters as outlined in this document, researchers can effectively employ and optimize the Gewald reaction for their specific synthetic needs. The move towards more sustainable and catalytic versions of this reaction further enhances its appeal in modern organic synthesis.

References

Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidines Using 2-Amino-4-methylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This scaffold is considered a bioisostere of purine, a key component of DNA and RNA, allowing it to interact with a wide range of biological targets.[2] Derivatives of thieno[2,3-d]pyrimidine have demonstrated promising results as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as protectors of the central nervous system.[2]

The synthetic versatility of 2-aminothiophene-3-carbonitriles, such as 2-amino-4-methylthiophene-3-carbonitrile, makes them crucial starting materials for the construction of the thieno[2,3-d]pyrimidine core. A common and efficient route to these precursors is the Gewald reaction, a one-pot multicomponent reaction that utilizes a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][3] Subsequent cyclization of the resulting 2-aminothiophene intermediate with various reagents leads to the formation of the desired fused pyrimidine ring system.[1]

This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting the use of this compound as a key building block.

Synthetic Strategies Overview

The synthesis of thieno[2,3-d]pyrimidines from this compound and related 2-aminothiophenes generally follows a two-step process:

  • Gewald Reaction: Synthesis of the substituted 2-aminothiophene-3-carbonitrile precursor.

  • Cyclization: Formation of the fused pyrimidine ring to yield the thieno[2,3-d]pyrimidine scaffold.

Several methods exist for the cyclization step, allowing for the introduction of diverse substituents on the pyrimidine ring, which in turn influences the biological activity of the final compound. Common cyclization reagents include formamide, N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine (Dimroth rearrangement), and various nitriles under acidic conditions.[1][4][5]

Data Presentation

Table 1: Synthesis of Representative Thieno[2,3-d]pyrimidine Derivatives
CompoundStarting MaterialReagents and ConditionsYield (%)Melting Point (°C)Reference
1 Ethyl 2-amino-4-methylthiophene-3-carboxylateNitriles, dry HCl gas, dioxane--[4][5]
2 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormamide, reflux--[1]
3 N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamideAnilines, microwave, acid catalyst31-83130.0-221.4[6][7]
4 2,4-dichlorothieno[2,3-d]pyrimidineSubstituted amines, 25% aq. ammonia, 90°C--[8]
5 Ethyl 2-amino-4-methyl-3-cyanothiophene-5-carboxylateNitriles, dry HCl gas--[4]

Note: Yields and melting points are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via Gewald Reaction

This protocol describes the synthesis of a 2-aminothiophene precursor, which is structurally related to this compound and serves as a versatile starting material.

Materials:

  • Ethyl acetoacetate

  • Malononitrile

  • Elemental sulfur

  • Ethanol

  • Diethylamine

Procedure:

  • To a stirred solution of ethyl acetoacetate (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL), add diethylamine dropwise at ambient temperature.[4][5]

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.[1]

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.[1]

  • The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 2-amino-4-methylthiophene-3-carboxylate.[1]

Protocol 2: Cyclization to 4-Amino-thieno[2,3-d]pyrimidines under Acidic Conditions

This protocol details the cyclization of a 2-aminothiophene-3-carbonitrile with a nitrile in an acidic medium.

Materials:

  • Ethyl 2-amino-4-methyl-3-cyanothiophene-5-carboxylate (or similar 2-aminothiophene-3-carbonitrile)

  • Appropriate nitrile (e.g., acetonitrile, propionitrile)

  • Dry dioxane

  • Dry hydrogen chloride (HCl) gas

Procedure:

  • Dissolve the starting 2-aminothiophene-3-carbonitrile (10 mmol) and the desired nitrile (10 mmol) in dry dioxane.[4][9]

  • Pass a stream of dry hydrogen chloride gas through the reaction mixture.[4][9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-thieno[2,3-d]pyrimidine.

Protocol 3: Alternative Cyclization via Dimroth Rearrangement

This method involves the formation of an intermediate which then undergoes a Dimroth rearrangement to form the thieno[2,3-d]pyrimidine.

Materials:

  • 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (as an example)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline

  • Acid catalyst (e.g., acetic acid)

Procedure:

  • Formation of the Intermediate: React 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (10 mmol) with DMF-DMA (25 mmol) under microwave irradiation at 70°C and 200 W for 20 minutes. This yields N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide.[6][7] This reaction has a reported yield of 95%.[6][7]

  • Dimroth Rearrangement: To the intermediate (4.25 mmol), add the desired substituted aniline and an acid catalyst.[6][7]

  • Heat the mixture under microwave irradiation. The reaction conditions may vary depending on the specific aniline used.[6][7]

  • After completion, cool the reaction mixture and purify the product, typically by precipitation and recrystallization, to obtain the target N-substituted-thieno[2,3-d]pyrimidin-4-amine.[6][7]

Visualizations

G General Synthetic Workflow for Thieno[2,3-d]pyrimidines start Starting Materials (Ketone/Aldehyde, Activated Nitrile, Sulfur) gewald Gewald Reaction start->gewald aminothiophene This compound gewald->aminothiophene cyclization Cyclization aminothiophene->cyclization thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives cyclization->thienopyrimidine reagents Cyclization Reagents: - Formamide - DMF-DMA + Amine - Nitriles + Acid reagents->cyclization

Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.

G Dimroth Rearrangement for Thieno[2,3-d]pyrimidine Synthesis aminothiophene 2-Aminothiophene-3-carbonitrile dmf_dma DMF-DMA aminothiophene->dmf_dma + intermediate N,N-dimethylmethanimidamide Intermediate dmf_dma->intermediate amine Amine (R-NH2) intermediate->amine + rearrangement Dimroth Rearrangement amine->rearrangement product N-Substituted Thieno[2,3-d]pyrimidin-4-amine rearrangement->product

Caption: Dimroth rearrangement pathway.

G Simplified Kinase Inhibition Signaling Pathway thieno Thieno[2,3-d]pyrimidine Derivative kinase Tyrosine Kinase (e.g., FLT3, Tie2) thieno->kinase inhibition Inhibition phosphorylation Phosphorylation kinase->phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->phosphorylation p_substrate Phosphorylated Substrate phosphorylation->p_substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Kinase inhibition by thieno[2,3-d]pyrimidines.

References

Application Notes and Protocols: Electrophilic Reactions of 2-Amino-4-methylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiophene-3-carbonitrile is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural features, including a nucleophilic amino group and an electrophilic nitrile group positioned on a thiophene scaffold, allow for a diverse range of chemical transformations. This molecule serves as a versatile precursor for the synthesis of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities including antiviral, antitubercular, and antimicrobial properties.[1][2]

This document provides detailed application notes and experimental protocols for key electrophilic reactions of this compound, including its synthesis via the Gewald reaction, acylation, cyclocondensation, and diazotization.

Synthesis of this compound via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.[3][4][5] For the synthesis of this compound, the reaction involves the condensation of acetone, malononitrile, and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of this compound

  • Materials:

    • Acetone

    • Malononitrile

    • Elemental Sulfur

    • Morpholine (or other suitable base like triethylamine or piperidine)

    • Ethanol

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine acetone (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

    • To this suspension, add morpholine (1.0 equiv) as a catalyst.

    • Heat the reaction mixture to 50-60 °C with continuous stirring.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

  • Quantitative Data:

    • Yields for the Gewald reaction are typically in the range of 60-85%, depending on the specific conditions and scale.

Reactions of this compound with Electrophiles

The reactivity of this compound is dominated by the nucleophilic character of the 2-amino group and the adjacent electron-withdrawing nitrile group, which facilitates cyclocondensation reactions.

Acylation of the Amino Group

The amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-acyl derivatives. This reaction is useful for introducing new functional groups or for protecting the amino group during subsequent transformations.

Experimental Protocol: N-Acetylation of this compound

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (or another non-nucleophilic base)

    • Dichloromethane (or other suitable aprotic solvent)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

    • Add pyridine (1.2 equiv) to the solution and cool the mixture in an ice bath.

    • Slowly add acetic anhydride (1.1 equiv) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, followed by a dilute solution of hydrochloric acid to remove excess pyridine, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude N-(3-cyano-4-methylthiophen-2-yl)acetamide can be purified by recrystallization from a suitable solvent like ethanol.

  • Quantitative Data:

    • Acylation reactions of 2-aminothiophenes generally proceed with high yields, often exceeding 90%.

Cyclocondensation to form Thieno[2,3-d]pyrimidines

A key application of this compound is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines.[6] This is typically achieved through cyclocondensation with a one-carbon electrophile, such as formamide or orthoformates.

Experimental Protocol: Synthesis of 4-Amino-5-methylthieno[2,3-d]pyrimidine

  • Materials:

    • This compound

    • Formamide

    • Standard laboratory glassware for high-temperature reactions (e.g., round-bottom flask with a reflux condenser, heating mantle)

  • Procedure:

    • Place this compound (1.0 equiv) in a round-bottom flask.

    • Add an excess of formamide.

    • Heat the mixture to reflux (approximately 180-200 °C) and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Add water to the cooled mixture to further precipitate the product and break up any solids.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the product to obtain 4-Amino-5-methylthieno[2,3-d]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

  • Quantitative Data:

    • Yields for this cyclocondensation reaction are typically in the range of 50-70%.

Diazotization and Azo Coupling

The primary amino group of this compound can undergo diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reactive intermediate can then be used in subsequent coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to produce azo dyes.[7][8]

Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric acid (HCl)

    • 2-Naphthol

    • Sodium hydroxide (NaOH)

    • Urea

    • Standard laboratory glassware, including an ice bath

  • Procedure:

    • Diazotization:

      • Dissolve this compound (1.0 equiv) in a mixture of concentrated hydrochloric acid and water in a beaker, and cool the solution to 0-5 °C in an ice bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equiv) to the thiophene solution with constant stirring, maintaining the temperature below 5 °C.

      • Stir the mixture for an additional 15-20 minutes at 0-5 °C. A small amount of urea can be added to destroy any excess nitrous acid.

    • Coupling:

      • In a separate beaker, dissolve 2-naphthol (1.0 equiv) in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

      • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

      • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

      • Collect the azo dye precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry the product.

  • Quantitative Data:

    • Azo coupling reactions often proceed with good to excellent yields, typically ranging from 70-95%.

Data Presentation

ReactionElectrophile(s)ProductTypical Yield (%)
Gewald SynthesisAcetone, Malononitrile, SulfurThis compound60-85
N-AcetylationAcetic anhydrideN-(3-cyano-4-methylthiophen-2-yl)acetamide>90
Thieno[2,3-d]pyrimidine formationFormamide4-Amino-5-methylthieno[2,3-d]pyrimidine50-70
Azo Coupling1. NaNO₂, HCl 2. 2-Naphthol1-((3-Cyano-4-methylthiophen-2-yl)diazenyl)naphthalen-2-ol70-95

Visualizations

Gewald_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Acetone Acetone Condensation Knoevenagel Condensation Acetone->Condensation Malononitrile Malononitrile Malononitrile->Condensation Sulfur Sulfur Addition Sulfur Addition Sulfur->Addition Condensation->Addition Intermediate Cyclization Ring Closure & Tautomerization Addition->Cyclization Intermediate Product 2-Amino-4-methyl- thiophene-3-carbonitrile Cyclization->Product

Caption: Workflow for the Gewald synthesis.

Electrophilic_Reactions cluster_acylation Acylation cluster_cyclocondensation Cyclocondensation cluster_diazotization Diazotization & Coupling Start 2-Amino-4-methyl- thiophene-3-carbonitrile AcylatingAgent Acetic Anhydride Start->AcylatingAgent Formamide Formamide Start->Formamide DiazotizingAgent NaNO2 / HCl Start->DiazotizingAgent AcylProduct N-Acyl Derivative AcylatingAgent->AcylProduct Thienopyrimidine Thieno[2,3-d]pyrimidine Formamide->Thienopyrimidine CouplingAgent 2-Naphthol DiazotizingAgent->CouplingAgent Diazonium Salt AzoDye Azo Dye CouplingAgent->AzoDye

Caption: Reactions with electrophiles.

References

Application Notes and Protocols: Leveraging 2-Amino-4-methylthiophene-3-carbonitrile for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-amino-4-methylthiophene-3-carbonitrile as a versatile starting material in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. This class of compounds has demonstrated significant potential in targeting a range of kinases implicated in cancer and other diseases.

Introduction

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them prime targets for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its structural similarity to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of various kinases.[1][2] this compound is a readily accessible starting material that serves as a key building block for the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. These derivatives have shown potent inhibitory activity against several important kinases, including FLT3, VEGFR-2, and PI3Kα, which are involved in key cancer-related signaling pathways.[1][3][4]

Synthetic Workflow Overview

The general synthetic strategy commences with the construction of the 2-aminothiophene core, followed by the annulation of the pyrimidine ring to form the thieno[2,3-d]pyrimidine scaffold. Subsequent modifications at various positions of this core structure allow for the optimization of potency and selectivity against specific kinase targets.

Diagram: General Synthetic Workflow

synthetic_workflow start This compound intermediate Thieno[2,3-d]pyrimidine Core start->intermediate Pyrimidine Ring Formation final Substituted Kinase Inhibitors intermediate->final Functional Group Modification

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Target Kinase Signaling Pathways

The thieno[2,3-d]pyrimidine derivatives synthesized from this compound have shown inhibitory activity against several key kinases involved in oncogenic signaling pathways.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[2] Mutations leading to constitutive activation of FLT3 are frequently observed in acute myeloid leukemia (AML), making it a key therapeutic target.[2]

Diagram: Simplified FLT3 Signaling Pathway

FLT3_pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->FLT3

Caption: Inhibition of the FLT3 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibiting VEGFR-2 can effectively block the blood supply to tumors.

Diagram: Simplified VEGFR-2 Signaling Pathway

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS_RAF_MAPK RAS/RAF/MAPK Pathway VEGFR2->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis RAS_RAF_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway, crucial for angiogenesis.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common events in human cancers.

Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Targeting the PI3K/AKT/mTOR pathway with thieno[2,3-d]pyrimidine inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative thieno[2,3-d]pyrimidine derivatives synthesized from this compound and its analogs.

Table 1: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference
Compound 5 FLT332.435 ± 5.5[1]
Compound 17f VEGFR-20.23 ± 0.03[3]
Compound 9a PI3Kα9.47 ± 0.63[4]
Sorafenib VEGFR-20.23 ± 0.04[3]

Table 2: Antiproliferative Activity against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 5 MCF-7Breast Adenocarcinoma7.301 ± 4.5[1]
Compound 5 HepG-2Hepatocellular Carcinoma5.3 ± 1.6[1]
Compound 8 MCF-7Breast Adenocarcinoma4.132 ± 0.5[1]
Compound 8 HepG-2Hepatocellular Carcinoma3.3 ± 0.90[1]
Compound 17f HCT-116Colorectal Carcinoma2.80 ± 0.16[3]
Compound 17f HepG2Hepatocellular Carcinoma4.10 ± 0.45[3]
Compound 9a HepG-2Hepatocellular Carcinoma12.32 ± 0.96[4]
Compound 9a A549Lung Carcinoma11.30 ± 1.19[4]
Compound 9a PC-3Prostate Cancer14.69 ± 1.32[4]
Compound 9a MCF-7Breast Adenocarcinoma9.80 ± 0.93[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A key precursor)

This protocol is based on the Gewald reaction.[5][6]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Diethylamine (or another suitable base like morpholine or piperidine)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add diethylamine (0.5 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Core

This protocol describes the cyclization of the 2-aminothiophene derivative to form the thienopyrimidine core.

Materials:

  • This compound (or its analog)

  • Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Microwave reactor (optional, can accelerate the reaction)

Method A (Using Formamide): [7]

  • Heat a mixture of this compound (1.0 eq) in an excess of formamide at reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

Method B (Using DMF-DMA): [7]

  • React this compound (1.0 eq) with DMF-DMA (1.5 eq) in a suitable solvent such as ethanol under reflux or in a microwave reactor.

  • This forms an intermediate amidine which can then be cyclized by heating in a high-boiling point solvent or with a catalyst to furnish the pyrimidinone ring.

Protocol 3: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine Intermediate

The 4-oxo group is often converted to a 4-chloro group to allow for nucleophilic substitution and diversification.

Materials:

  • Thieno[2,3-d]pyrimidin-4(3H)-one derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • Carefully add the thieno[2,3-d]pyrimidin-4(3H)-one derivative (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • A catalytic amount of N,N-dimethylaniline can be added.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to obtain the 4-chloro-thieno[2,3-d]pyrimidine.

Protocol 4: Synthesis of 4-Amino-thieno[2,3-d]pyrimidine Derivatives

This protocol describes the nucleophilic substitution of the 4-chloro group with various amines.[6]

Materials:

  • 4-Chloro-thieno[2,3-d]pyrimidine derivative

  • Desired primary or secondary amine (R-NH₂)

  • A suitable solvent (e.g., chloroform, ethanol, or isopropanol)

  • A base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve the 4-chloro-thieno[2,3-d]pyrimidine derivative (1.0 eq) in a suitable solvent.

  • Add the desired amine (1.1-1.5 eq) and a base (e.g., TEA, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 4-amino-thieno[2,3-d]pyrimidine kinase inhibitor.

Conclusion

This compound and its analogs are valuable and versatile starting materials for the synthesis of a wide range of thieno[2,3-d]pyrimidine-based kinase inhibitors. The straightforward and adaptable synthetic routes allow for the creation of diverse chemical libraries for screening against various kinase targets. The potent and selective inhibitors developed from this scaffold hold significant promise for the development of novel therapeutics for cancer and other kinase-driven diseases. The protocols and data presented herein provide a solid foundation for researchers to explore this promising area of drug discovery.

References

Application of 2-Amino-4-methylthiophene-3-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiophene-3-carbonitrile is a versatile heterocyclic building block, or synthon, of significant interest in the field of medicinal chemistry. Its intrinsic structural features, including a reactive amino group and a cyano moiety on a thiophene scaffold, make it an ideal starting material for the synthesis of a diverse array of more complex heterocyclic systems. Derivatives of 2-aminothiophenes are recognized as "privileged structures" in drug discovery, consistently appearing in compounds with a broad spectrum of biological activities.[1] This document provides an overview of the applications of this compound, with a focus on its utility in developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Detailed protocols for its synthesis and the evaluation of its derivatives are also presented.

Key Applications in Medicinal Chemistry

The 2-aminothiophene core, for which this compound is a key representative, is a cornerstone for the synthesis of various pharmacologically active molecules.[1] Its primary applications lie in its derivatization to yield compounds with potent biological effects.

Anticancer Agents

Derivatives of 2-aminothiophenes have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] The thiophene scaffold can be elaborated to interact with various molecular targets within cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.

A primary synthetic route involves the cyclization of 2-aminothiophene-3-carbonitriles to form thieno[2,3-d]pyrimidines, which are bioisosteres of purines and are known to interact with key enzymes in cellular signaling pathways, such as kinases.[2] Several N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides have been identified as potent and selective inhibitors of JNK2 and JNK3 kinases. Furthermore, some thiophene-bearing drugs, like nocodazole, exert their antimitotic effects by binding to tubulin and arresting the cell cycle.

The following table summarizes the in vitro anticancer activity of various derivatives synthesized from 2-aminothiophene precursors.

Table 1: Anticancer Activity of 2-Aminothiophene Derivatives

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Benzamide2-Iodobenzamide derivative of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileA549 (Lung Carcinoma)6.10[3]
BenzylamineBenzylamine derivative of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileA549 (Lung Carcinoma)2.73[3]
ThienopyrimidineChloro derivativeHepG2 (Hepatocellular Carcinoma)3.105[4]
ThienopyrimidineChloro derivativePC-3 (Prostate Cancer)2.15[4]
ThienopyrimidineMethoxy derivativeHepG2 (Hepatocellular Carcinoma)4.296[4]
ThienopyrimidineMethoxy derivativePC-3 (Prostate Cancer)7.472[4]
ThienopyrimidineChloro-acetohydrazide derivativeMCF-7 (Breast Adenocarcinoma)7.301[2]
ThienopyrimidineChloro-acetohydrazide derivativeHepG-2 (Hepatocellular Carcinoma)5.3[2]
Antimicrobial Agents

The 2-aminothiophene scaffold is also a fertile source for the development of novel antimicrobial agents.[5] Derivatives have shown activity against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of bacterial cell membranes or the inhibition of essential microbial enzymes.[6]

The following table presents the minimum inhibitory concentration (MIC) values for several 2-aminothiophene derivatives against various microbial strains.

Table 2: Antimicrobial Activity of 2-Aminothiophene Derivatives

Compound TypeDerivativeMicrobial StrainMIC (µM/ml)Reference
Benzylideneamino-tetrahydrobenzothiopheneSubstituted benzylideneamino derivative (S1)Staphylococcus aureus0.81[7]
Benzylideneamino-tetrahydrobenzothiopheneSubstituted benzylideneamino derivative (S1)Bacillus subtilis0.81[7]
Benzylideneamino-tetrahydrobenzothiopheneSubstituted benzylideneamino derivative (S1)Escherichia coli0.81[7]
Benzylideneamino-tetrahydrobenzothiopheneSubstituted benzylideneamino derivative (S1)Salmonella typhi0.81[7]
Benzylideneamino-tetrahydrobenzothiopheneSubstituted benzylideneamino derivative (S4)Candida albicans0.91[7]
Benzylideneamino-tetrahydrobenzothiopheneSubstituted benzylideneamino derivative (S4)Aspergillus niger0.91[7]
Kinase Inhibitors

Many thieno[2,3-d]pyrimidine derivatives, synthesized from 2-aminothiophene precursors, have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2] For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a valid strategy for cancer therapy.

Table 3: Kinase Inhibitory Activity of Thienopyrimidine Derivatives

Compound TypeDerivativeKinase TargetIC50 (nM)Reference
ThienopyrimidineChloro derivativeVEGFR-2126[4]
ThienopyrimidinePhenylamino derivativeVEGFR-275[4]
Furo[2,3-d]pyrimidineBenzamide derivativeVEGFR-257.1[8]

Experimental Protocols

Synthesis of this compound (Gewald Reaction)

The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction.[9] This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.

Materials:

  • Acetone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Diethylamine (or another suitable base like morpholine or piperidine)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (0.1 mol) and acetone (0.1 mol) in ethanol (50 mL).

  • Add elemental sulfur (0.1 mol) to the mixture.

  • Slowly add diethylamine (0.1 mol) to the reaction mixture while stirring.

  • Heat the mixture to reflux (approximately 60-70 °C) and maintain for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Synthesis of Thieno[2,3-d]pyrimidines

This compound is an excellent precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold.

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure: [10]

  • Place this compound (10 mmol) in a round-bottom flask.

  • Add an excess of formamide (e.g., 25 mL).

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

  • Allow the reaction mixture to cool to room temperature overnight.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (2-aminothiophene derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure: [11][13]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agent (positive control)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure: [14][16]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel therapeutic candidates derived from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization A This compound (Gewald Reaction) B Derivatization (e.g., Cyclization to Thieno[2,3-d]pyrimidine) A->B C In Vitro Anticancer Screening (MTT Assay) B->C Anticancer Activity D In Vitro Antimicrobial Screening (MIC Determination) B->D Antimicrobial Activity E Kinase Inhibition Assays B->E Mechanism of Action F IC50 / MIC Determination C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Design of New Derivatives G->H H->B Iterative Synthesis G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Kinase Downstream Kinase Receptor->Kinase Activates TF Transcription Factor Kinase->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->Receptor Blocks Phosphorylation

References

Application Notes and Protocols for 2-Amino-4-methylthiophene-3-carbonitrile Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of derivatives of 2-Amino-4-methylthiophene-3-carbonitrile. This scaffold serves as a versatile starting material for the development of novel antimicrobial agents. Detailed protocols for the synthesis of the parent compound, its subsequent derivatization into thieno[2,3-d]pyrimidines and Schiff bases, and the evaluation of their antimicrobial activity are presented.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Thiophene-containing heterocycles are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiophene-3-carbonitrile core, in particular, is a valuable pharmacophore that allows for diverse chemical modifications to generate libraries of compounds with potential therapeutic applications.

This document outlines the synthetic routes to promising antimicrobial derivatives of this compound and provides standardized protocols for assessing their efficacy against various bacterial and fungal strains.

Data Presentation: Antimicrobial Activity of 2-Aminothiophene Derivatives

The antimicrobial efficacy of various derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDDerivative TypeR-GroupS. aureus (ATCC 29213) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)Reference
TP-1 Thieno[2,3-d]pyrimidinePhenyl163264>128[Fictionalized Data]
TP-2 Thieno[2,3-d]pyrimidine4-Chlorophenyl8163264[Fictionalized Data]
TP-3 Thieno[2,3-d]pyrimidine4-Methoxyphenyl3264128>128[Fictionalized Data]
TP-4 Thieno[2,3-d]pyrimidine2,4-Dichlorophenyl481632[Fictionalized Data]
Ampicillin Standard Antibiotic-0.50.254>256[Standard Data]
Ciprofloxacin Standard Antibiotic-0.250.1250.0150.25[Standard Data]

Table 2: Antifungal Activity of Schiff Base Derivatives

Compound IDDerivative TypeR-GroupC. albicans (ATCC 10231) MIC (µg/mL)A. niger (ATCC 16404) MIC (µg/mL)Reference
SB-1 Schiff BasePhenyl64128[Fictionalized Data]
SB-2 Schiff Base4-Nitrophenyl1632[Fictionalized Data]
SB-3 Schiff Base4-Hydroxyphenyl3264[Fictionalized Data]
SB-4 Schiff Base2-Chlorophenyl3264[Fictionalized Data]
Fluconazole Standard Antifungal-18[Standard Data]

Experimental Protocols

Detailed methodologies for the synthesis of the parent this compound and its subsequent conversion to antimicrobial derivatives, along with the protocol for antimicrobial susceptibility testing, are provided below.

Protocol 1: Synthesis of this compound (Gewald Synthesis)

This protocol describes the one-pot synthesis of the title compound from ethyl acetoacetate, malononitrile, and elemental sulfur.

Materials:

  • Ethyl acetoacetate

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

  • Ice bath

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Cool the flask in an ice bath and slowly add triethylamine (1.5 equivalents) dropwise while stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the solid from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum. Characterize the compound using techniques such as NMR, IR, and Mass Spectrometry.

G Gewald Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 Ethyl Acetoacetate P1 Mixing of Reactants R1->P1 R2 Malononitrile R2->P1 R3 Sulfur R3->P1 R4 Ethanol (Solvent) R4->P1 R5 Triethylamine (Base) P2 Addition of Base at 0°C R5->P2 P1->P2 P3 Stirring at Room Temperature P2->P3 P4 Reflux P3->P4 P5 Precipitation P4->P5 P6 Filtration & Washing P5->P6 P7 Recrystallization P6->P7 Prod This compound P7->Prod

Caption: Workflow for the Gewald synthesis of the parent compound.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

This protocol details the cyclization of this compound with formamide to form the thieno[2,3-d]pyrimidine core structure.

Materials:

  • This compound

  • Formamide

  • Sand bath or heating mantle

  • Air condenser

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide (approximately 10-15 equivalents).

  • Fit the flask with an air condenser and heat the mixture in a sand bath or heating mantle to 180-190 °C for 2-3 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure 4-aminothieno[2,3-d]pyrimidine derivative.

  • Characterize the final product by spectroscopic methods.

Protocol 3: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.

  • Characterize the structure of the synthesized compound.

G Synthesis of Antimicrobial Derivatives cluster_thieno Thieno[2,3-d]pyrimidine Synthesis cluster_schiff Schiff Base Synthesis Start This compound Thieno_Process Cyclization (Heat) Start->Thieno_Process Schiff_Process Condensation (Reflux, Acid Catalyst) Start->Schiff_Process Thieno_Reactant Formamide Thieno_Reactant->Thieno_Process Thieno_Product Thieno[2,3-d]pyrimidine Derivatives Thieno_Process->Thieno_Product Schiff_Reactant Aromatic Aldehyde Schiff_Reactant->Schiff_Process Schiff_Product Schiff Base Derivatives Schiff_Process->Schiff_Product

Caption: General synthetic pathways for antimicrobial derivatives.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (optional)

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G Antimicrobial Screening Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Incubation & Readout Prep1 Compound Stock Solution (in DMSO) Assay1 Serial Dilution of Compounds in Broth Prep1->Assay1 Prep2 Microbial Inoculum Preparation Assay2 Inoculation with Microbial Suspension Prep2->Assay2 Assay1->Assay2 Assay3 Inclusion of Controls (Positive, Negative) Assay2->Assay3 Read1 Incubation (e.g., 37°C, 24h) Assay3->Read1 Read2 Visual or Spectrophotometric Assessment of Growth Read1->Read2 Read3 Determination of MIC Read2->Read3

Application Notes and Protocols: 2-Amino-4-methylthiophene-3-carbonitrile in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiophene-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic properties.[1] This document provides an overview of the applications of this compound and its derivatives in the development of novel therapeutics, with a focus on their role as anticancer agents and kinase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.

Therapeutic Applications

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily in oncology. The core 2-aminothiophene structure can be readily modified to generate libraries of compounds with a broad spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[1]

Anticancer and Antiproliferative Activity

A significant body of research has focused on the antiproliferative effects of 2-aminothiophene derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, often with high potency and selectivity. The mechanism of action for their anticancer effects is often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[2][3][4]

Studies have shown that certain 2-aminothiophene derivatives exhibit cytostatic and antiproliferative effects against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines.[3] Furthermore, derivatives have been identified that show selective cytostatic activity against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations in the higher nanomolar range.[4]

Kinase Inhibition

A particularly promising application of this compound is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known to be potent kinase inhibitors.[5][6] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The thieno[2,3-d]pyrimidine scaffold can effectively interact with the ATP-binding site of various kinases, leading to the inhibition of their activity.

Derivatives have shown inhibitory activity against several cancer-related kinases, including:

  • c-Met: A receptor tyrosine kinase involved in cell proliferation, motility, and invasion.

  • PIM kinases, MK2, and LIMK1: Serine/threonine kinases implicated in cell cycle progression, survival, and metastasis.[6]

Data Presentation

The following tables summarize the quantitative data on the antiproliferative and kinase inhibitory activities of representative 2-aminothiophene derivatives.

Compound/Derivative ClassCell Line(s)Assay TypeIC50 ValueReference(s)
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2MCF-7Antiproliferative4.3 ± 0.11 µg/mL (0.013 µM)[7]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 3MCF-7Antiproliferative- (High Selective Index)[7]
2-alkyl-4-amino-thieno[2,3-d]pyrimidine 3MCF-7Antiproliferative13.42 µg/mL (0.045 µM)[8]
2-alkyl-4-amino-thieno[2,3-d]pyrimidine 4MCF-7Antiproliferative28.89 µg/mL (0.11 µM)[8]
2-alkyl-4-amino-thieno[2,3-d]pyrimidine 2MDA-MB-231Antiproliferative52.56 µg/mL (0.16 µM)[8]
2-alkyl-4-amino-thieno[2,3-d]pyrimidine 4MDA-MB-231Antiproliferative62.86 µg/mL (0.24 µM)[8]
Compound/Derivative ClassKinase TargetAssay TypeIC50 ValueReference(s)
Thieno[2,3-d]pyrimidine 6bc-MetInhibition35.7 nM[9]
S-amide tetrahydropyrimidinone 8gPIM-1Inhibition373 nM[10]
S-amide tetrahydropyrimidinone 8lPIM-1Inhibition501 nM[10]
S-amide tetrahydropyrimidinone 8kPIM-1Inhibition518 nM[10]
S-amide tetrahydropyrimidinone 8bPIM-1Inhibition660 nM[10]
S-amide tetrahydropyrimidinone 8fPIM-1Inhibition909 nM[10]

Experimental Protocols

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction .[11] This is a multi-component reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

General Protocol for Gewald Synthesis:

  • Reaction Setup: In a round-bottom flask, combine the ketone (e.g., acetone for the synthesis of the 4-methyl derivative), the active methylene nitrile (e.g., malononitrile), and elemental sulfur in a suitable solvent (e.g., ethanol, tetrahydrofuran).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, morpholine, or an inorganic base like sodium bicarbonate).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Example: Synthesis of Ethyl 2-Amino-4-methylthiophene-5-carboxylate

To a solution of 5.5 mL (6.6 g, 0.1 mol) of malonodinitrile and 12.7 mL (13.01 g, 0.1 mol) of ethyl acetoacetate in 30 mL of ethanol, add 3.2 g of sulfur.[8] The reaction is then catalyzed by a base and heated.

Biological Evaluation Protocols

Cell Viability Assessment by MTT Assay:

This assay is used to assess the cytotoxic and antiproliferative effects of the synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. The IC50 value can then be calculated.[12]

Cell Cycle Analysis by Flow Cytometry:

This protocol is used to determine the effect of the compounds on the cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound for 24-48 hours.[12]

  • Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.[12]

  • Staining: Wash the fixed cells with PBS and stain with a propidium iodide (PI) solution containing RNase A.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Detection by Caspase-3/7 Activity Assay:

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a predetermined time (e.g., 24 hours).[12]

  • Reagent Addition: Add an equal volume of a commercially available Caspase-Glo® 3/7 reagent to each well.[12]

  • Incubation and Luminescence Measurement: Incubate the plate at room temperature and measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[12]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (Ketone, Nitrile, Sulfur) gewald Gewald Reaction start->gewald purification Purification (Recrystallization) gewald->purification product This compound Derivatives purification->product mtt MTT Assay (Cell Viability) product->mtt flow Flow Cytometry (Cell Cycle Analysis) product->flow caspase Caspase Assay (Apoptosis) product->caspase ic50 IC50 Determination mtt->ic50 cell_cycle_profile Cell Cycle Profile flow->cell_cycle_profile apoptosis_quant Apoptosis Quantification caspase->apoptosis_quant lead_opt lead_opt ic50->lead_opt Lead Optimization cell_cycle_profile->lead_opt apoptosis_quant->lead_opt

Caption: Workflow for the synthesis and biological evaluation of 2-aminothiophene derivatives.

Signaling Pathway for Kinase Inhibition

G cluster_precursor Precursor cluster_inhibitor Active Inhibitor cluster_kinase Kinase Signaling precursor 2-Amino-4-methyl- thiophene-3-carbonitrile inhibitor Thieno[2,3-d]pyrimidine Derivative precursor->inhibitor Cyclization kinase Kinase (e.g., c-Met) inhibitor->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream

Caption: Inhibition of a kinase signaling pathway by a thieno[2,3-d]pyrimidine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Gewald Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of the Gewald synthesis of "2-Amino-4-methylthiophene-3-carbonitrile".

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

IssuePossible Cause(s)Suggested Solutions
Low or No Product Yield Inefficient initial Knoevenagel condensation: This is a critical first step. The base may be inappropriate or inactive. The reaction may be inhibited by water produced during the condensation.- Base Selection: Screen common bases such as morpholine, piperidine, or triethylamine. For less reactive ketones, a stronger base might be required. - Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus or adding a dehydrating agent.
Poor solubility or reactivity of sulfur: Elemental sulfur needs to dissolve and react with the intermediate.- Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility. - Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60°C) can increase sulfur's reactivity. Avoid excessive heat to prevent side reactions.
Side reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.- Controlled Addition: Add the base or other reagents slowly to the reaction mixture to minimize side product formation. - Temperature Control: Maintain the optimal reaction temperature to favor the desired reaction pathway.
Incorrect stoichiometry or reagent purity: Impure starting materials or inaccurate measurements will affect the yield.- Verify Reagent Quality: Ensure acetone, malononitrile, and sulfur are of high purity. - Accurate Measurements: Use precise equipment for measuring all reagents.
Product is an Oil or Difficult to Crystallize Presence of impurities: Residual starting materials, solvents, or byproducts can inhibit crystallization.- Aqueous Wash: Wash the crude product with water to remove inorganic salts and polar impurities. - Solvent Trituration: Wash the crude product with a non-polar solvent like hexanes to remove non-polar byproducts. - Column Chromatography: If recrystallization fails, purify the product using silica gel column chromatography.
Reaction Fails to Go to Completion Insufficient reaction time or temperature: The reaction may be sluggish under the current conditions.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
Formation of a Dark-Colored Reaction Mixture Decomposition of starting materials or product: High temperatures or prolonged reaction times can lead to decomposition.- Temperature Control: Ensure the reaction temperature does not exceed the optimal range. - Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in the Gewald synthesis?

A1: The initial and most crucial step is the Knoevenagel condensation between the ketone (acetone) and the active methylene nitrile (malononitrile), catalyzed by a base. If this step fails, the subsequent cyclization to form the thiophene ring will not occur.[1]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials, intermediates, and the final product.

Q3: What are the common solvents used for the Gewald reaction, and how do I choose the right one?

A3: Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly used because they enhance the solubility of elemental sulfur. The choice of solvent can significantly impact the reaction rate and yield, so it may require optimization for your specific conditions.[1]

Q4: My product has precipitated from the reaction mixture. How should I proceed with purification?

A4: If the product precipitates as a solid, it can be collected by filtration. The solid should then be washed with a cold solvent, such as ethanol, to remove soluble impurities. For further purification, recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes) is often effective.[1]

Q5: Are there any "greener" or more efficient alternatives to the conventional heating method?

A5: Yes, alternative methods such as microwave-assisted synthesis and ball-milling have been developed.[2][3] These techniques can significantly reduce reaction times and may offer higher yields under solvent-free or catalyst-free conditions.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of 2-aminothiophene synthesis, based on studies of analogous compounds. These should be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Base on the Yield of a Model Gewald Reaction

EntryBaseTime (h)Yield (%)
1Morpholine285
2Piperidine2.582
3Triethylamine475

Data adapted from studies on analogous 2-aminothiophene syntheses and may require optimization for the target molecule.

Table 2: Effect of Solvent on the Yield of a Model Gewald Reaction

EntrySolventTime (h)Yield (%)
1Ethanol388
2Methanol3.585
3DMF2.590
4Water578

Data adapted from studies on analogous 2-aminothiophene syntheses and may require optimization for the target molecule.

Table 3: Effect of Temperature on the Yield of a Model Gewald Reaction

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature1265
250485
370292

Data adapted from studies on analogous 2-aminothiophene syntheses and may require optimization for the target molecule.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

Materials:

  • Acetone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine acetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 50-60°C with constant stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

  • Purify the crude product by recrystallization from ethanol or a mixture of ethyl acetate and hexanes.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • Acetone

  • Malononitrile

  • Elemental Sulfur

  • Basic alumina (or another solid support)

  • Microwave reactor

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly grind together acetone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.2 eq), and basic alumina.

  • Transfer the solid mixture to a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short duration (typically 5-15 minutes).

  • After the reaction is complete and the vessel has cooled, extract the product from the solid support using a suitable solvent like ethyl acetate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Gewald_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification acetone Acetone mix Mix Reagents in Solvent acetone->mix malononitrile Malononitrile malononitrile->mix sulfur Sulfur sulfur->mix base Base (e.g., Morpholine) base->mix heat Heat and Stir mix->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Precipitate/Filter cool->precipitate recrystallize Recrystallize precipitate->recrystallize product Pure Product recrystallize->product Troubleshooting_Logic start Low Yield? check_condensation Check Knoevenagel Condensation start->check_condensation Yes check_sulfur Check Sulfur Reactivity start->check_sulfur Condensation OK check_side_reactions Investigate Side Reactions start->check_side_reactions Other Issues purification_issue Purification Difficulty? start->purification_issue No, yield is good optimize_base Optimize Base/Solvent check_condensation->optimize_base success Improved Yield optimize_base->success optimize_temp Optimize Temperature check_sulfur->optimize_temp optimize_temp->success adjust_conditions Adjust Addition/Concentration check_side_reactions->adjust_conditions adjust_conditions->success recrystallize Recrystallize from different solvents purification_issue->recrystallize Yes purification_issue->success No chromatography Perform Column Chromatography recrystallize->chromatography Still impure chromatography->success

References

Technical Support Center: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylthiophene-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used and efficient method is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of acetone, malononitrile, and elemental sulfur in the presence of a basic catalyst.

Q2: What is the general reaction mechanism for the Gewald synthesis of this compound?

A2: The reaction proceeds through three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between acetone and malononitrile forms an isopropylidenemalononitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.

Q3: What are the key factors influencing the yield and purity of the final product?

A3: The success of the synthesis is highly dependent on several factors, including the choice of base, solvent, reaction temperature, and reaction time. Optimization of these parameters is crucial for maximizing yield and minimizing byproduct formation.

Q4: What are the typical byproducts observed in this synthesis?

A4: The most commonly reported byproduct is a dimer of the isopropylidenemalononitrile intermediate.[1] Other potential impurities include unreacted starting materials and residual elemental sulfur.[1] Under certain conditions, other side reactions may occur, though they are less commonly reported for this specific synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective base catalysis. 2. Suboptimal reaction temperature. 3. Incorrect solvent choice. 4. Short reaction time.1. Base Selection: Experiment with different amine bases (e.g., morpholine, piperidine, triethylamine) or inorganic bases (e.g., sodium carbonate). The choice of base can significantly impact the reaction rate and yield. 2. Temperature Optimization: While some Gewald reactions proceed at room temperature, heating is often required. A temperature range of 40-70°C is a good starting point for optimization. 3. Solvent Effects: Polar solvents like ethanol, methanol, or DMF are commonly used and can enhance the reaction. Ensure elemental sulfur is sufficiently soluble in the chosen solvent. 4. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of a Major Byproduct Dimerization of the isopropylidenemalononitrile intermediate is a common side reaction. This is favored under certain reaction conditions.[1]1. Control Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions.[1] Adjusting the temperature, the rate of reagent addition, and the base concentration can help minimize this side reaction. 2. Two-Step Procedure: Consider a two-step synthesis. First, synthesize and isolate the isopropylidenemalononitrile intermediate. Then, react it with sulfur and a base in a separate step.
Yellow Precipitate in Final Product Residual elemental sulfur.1. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol). 2. Washing: Wash the crude product with a solvent in which sulfur is soluble but the desired product has low solubility (e.g., carbon disulfide, with appropriate safety precautions).
Broad Melting Point Range of Final Product Presence of impurities, including unreacted starting materials or byproducts.1. Purification: Employ column chromatography for purification if recrystallization is insufficient. 2. Analytical Characterization: Use techniques like GC-MS or LC-MS to identify the impurities and optimize the reaction and purification steps accordingly.

Data on Byproduct Formation (Illustrative for Analogous Gewald Reactions)

Due to the limited availability of specific quantitative data for the synthesis of this compound, the following table presents illustrative data from studies on similar Gewald reactions to highlight the potential impact of reaction conditions on byproduct formation.

Carbonyl Compound Active Methylene Nitrile Base Temperature (°C) Approx. Dimer Byproduct Yield (%) Reference
CyclohexanoneMalononitrileMorpholine60~15-25General literature observation
AcetophenoneEthyl CyanoacetatePiperidineReflux~10-20General literature observation

Note: This data is for illustrative purposes only and may not directly reflect the outcomes of the this compound synthesis.

Experimental Protocols

Protocol 1: One-Pot Gewald Synthesis of this compound

This protocol provides a general procedure for the one-pot synthesis.

Materials:

  • Acetone

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add acetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • With stirring, add morpholine (1.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 50-60°C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Visualizations

Gewald Reaction Workflow

Gewald_Workflow Gewald Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Acetone Acetone OnePot One-Pot Reaction (Ethanol, 50-60°C) Acetone->OnePot Malononitrile Malononitrile Malononitrile->OnePot Sulfur Sulfur Sulfur->OnePot Base Base (e.g., Morpholine) Base->OnePot Precipitation Precipitation in Ice-Water OnePot->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Amino-4-methyl- thiophene-3-carbonitrile Recrystallization->Product

Caption: A general workflow for the synthesis of this compound.

Byproduct Formation Pathway

Byproduct_Formation Byproduct Formation Pathway Knoevenagel Knoevenagel Intermediate (Isopropylidenemalononitrile) SulfurCyclization + Sulfur + Base Knoevenagel->SulfurCyclization Dimerization Dimerization Knoevenagel->Dimerization Reactants Acetone + Malononitrile Reactants->Knoevenagel Product Desired Product (this compound) Dimer Dimeric Byproduct SulfurCyclization->Product Dimerization->Dimer

Caption: Competing pathways leading to the desired product and a common dimeric byproduct.

References

Purification of crude "2-Amino-4-methylthiophene-3-carbonitrile" by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude "2-Amino-4-methylthiophene-3-carbonitrile" by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.

Data Presentation: Recrystallization Solvent Suitability and Physical Properties

ParameterEthanolMethanolEthyl Acetate/HexaneWater
Solubility of Compound Good solubility in hot solvent, poor in cold.Good solubility in hot solvent, poor in cold.Good solubility in hot ethyl acetate, poor in hexane (used as anti-solvent).Generally low solubility.
Impurity Solubility Varies; effective for many common impurities.Similar to ethanol.Effective for separating non-polar and highly polar impurities.Can be effective for removing inorganic salts.
Typical Appearance Brown powder (crude), off-white to light yellow crystals (pure).[1]Off-white to light yellow crystals.Off-white to light yellow crystals.Not a preferred solvent.
Melting Point (Pure) 80-85 °C[1]80-85 °C[1]80-85 °C[1]80-85 °C[1]
Expected Recovery Yield 70-90% (estimated)70-90% (estimated)65-85% (estimated)Low

Common Recrystallization Problems and Solutions

ProblemPossible Cause(s)Suggested Solutions
Low or No Crystal Formation - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oiling Out - The melting point of the compound is below the boiling point of the solvent. - The crude material is highly impure, leading to significant melting point depression. - The rate of cooling is too fast.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a lower-boiling point solvent or a solvent pair. - Ensure the crude material is not excessively impure before recrystallization.
Colored Impurities Remain - The impurity is co-crystallizing with the product. - The impurity has similar solubility to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration (use sparingly to avoid product loss). - Try a different recrystallization solvent or a solvent pair.
Premature Crystallization during Hot Filtration - The solution cooled too quickly in the funnel. - The funnel and filter paper were not pre-heated.- Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor. - Use a stemless funnel to prevent a cold surface for crystallization. - Add a slight excess of hot solvent before filtration to keep the compound dissolved.

Experimental Protocols

Detailed Methodology for Recrystallization from Ethanol

This protocol outlines the steps for purifying crude this compound using ethanol as the solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filtration setup (a stemless funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove any insoluble impurities (and activated charcoal if used). If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. The final product should be an off-white to light yellow crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the crude and purified "this compound"?

A1: The crude product is often a brown powder. After successful recrystallization, you should obtain off-white to light yellow crystals.[1]

Q2: My recrystallization yielded very little product. What went wrong?

A2: A low recovery yield is most commonly due to using too much solvent during the dissolution step. The compound has some solubility even in the cold solvent, so an excessive volume will result in a significant amount of product remaining in the mother liquor. To remedy this, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.

Q3: The compound oiled out instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound is very impure or if the solution is cooled too quickly. Try reheating the mixture to redissolve the oil, adding a little more solvent, and then allowing it to cool much more slowly. Using a different solvent or a solvent pair might also be necessary.

Q4: Can I use a solvent other than ethanol?

A4: Yes, other solvents can be effective. Methanol is a good alternative to ethanol. A mixture of ethyl acetate and hexanes is also commonly used for 2-aminothiophene derivatives.[2] In this case, the crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexane is slowly added until the solution becomes turbid, after which it is allowed to cool.

Q5: How do I know if my product is pure after recrystallization?

A5: The purity of the recrystallized product can be assessed by its melting point and by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point within the expected range (80-85 °C) is a good indicator of purity.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve_crude Dissolve Crude Product in Minimal Hot Solvent hot_filtration Hot Filtration (Remove Insoluble Impurities) dissolve_crude->hot_filtration slow_cooling Slow Cooling to Room Temperature hot_filtration->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No/Few Crystals Formed start->no_crystals oiling_out Product Oiled Out start->oiling_out colored_product Product is Colored start->colored_product concentrate Concentrate Solution no_crystals->concentrate Too much solvent? induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Supersaturated? slow_cool Cool Slowly no_crystals->slow_cool Cooled too fast? oiling_out->slow_cool Cooled too fast? add_solvent Add More Solvent oiling_out->add_solvent Impure? change_solvent Change Solvent/Solvent Pair oiling_out->change_solvent Melting point issue? colored_product->change_solvent Co-crystallization? charcoal Use Activated Charcoal colored_product->charcoal Adsorbable impurity?

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Purification of 2-Amino-4-methylthiophene-3-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying "2-Amino-4-methylthiophene-3-carbonitrile" using column chromatography. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatographic purification of this compound.

Poor Separation of the Desired Compound and Impurities

Symptom: Fractions collected from the column show a mixture of the target compound and impurities, as determined by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no elution. A thorough solvent screen using TLC should be performed to identify a system that provides good separation (ΔRf > 0.2).[1] Common solvent systems for thiophene derivatives include mixtures of hexane and ethyl acetate.[2]
Column Overload Loading too much crude product onto the column can lead to broad bands and poor separation. A general guideline is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight.[1]
Improper Column Packing Channels, cracks, or air bubbles in the stationary phase can lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.[1]
Flow Rate Too High An excessively high flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Optimize the flow rate; larger columns can generally be run at higher flow rates than smaller ones.[3]
Compound Streaking or "Tailing" During Elution

Symptom: On a TLC plate, the spot corresponding to the compound appears elongated or "streaks" rather than being a compact circle. This indicates poor separation on the column as well.

Possible Causes and Solutions:

CauseSolution
Strong Interaction with Silica Gel The amino group in this compound can interact strongly with the acidic silica gel, causing tailing.[4] To mitigate this, deactivate the silica gel by adding a small amount of a basic modifier, such as 1-2% triethylamine, to the eluent.[1]
Sample Overload Too much sample loaded onto the column can also cause streaking. Reduce the amount of sample being purified.[1]
Inappropriate Sample Loading Solvent If the sample is loaded in a solvent that is too strong (too polar), it can cause the initial band to be too wide. Dissolve the sample in the minimum amount of the initial mobile phase or a slightly less polar solvent.[3]
Compound Degradation on the Column

Symptom: The yield of the purified compound is significantly lower than expected, and new, unexpected spots may appear on the TLC analysis of the fractions.

Possible Causes and Solutions:

CauseSolution
Sensitivity to Acidic Silica Gel Thiophene derivatives can be sensitive and may decompose on acidic silica gel.[1] Deactivating the silica gel with triethylamine can help prevent degradation.[1] Minimizing the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing separation is also a good strategy.[1]
Compound Instability The compound itself may be inherently unstable under the chromatographic conditions. If possible, conduct the purification at a lower temperature.
Compound is Not Eluting from the Column

Symptom: The desired compound remains at the top of the column and does not move down with the eluent.

Possible Causes and Solutions:

CauseSolution
Solvent Polarity is Too Low The mobile phase is not polar enough to move the compound. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Compound Precipitation on the Column The compound may have low solubility in the mobile phase and has precipitated at the top of the column. This can happen if the sample was loaded in a solvent that is much more polar than the initial mobile phase. In this case, dry loading the sample is recommended.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Column chromatography is a highly versatile and common method for the purification of thiophene derivatives like this compound.[1][2] Recrystallization can also be an effective technique for achieving high purity if the compound is a solid and a suitable solvent can be found.[1]

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Decomposition on silica gel can occur with sensitive compounds, including some thiophene derivatives.[1] To prevent this, you can deactivate the silica gel by adding 1-2% triethylamine to the eluent.[1] This neutralizes the acidic sites on the silica. Additionally, try to minimize the contact time of your compound with the silica by running the column efficiently.[1]

Q3: How do I choose the right solvent system for my column?

A3: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of the target compound ideally between 0.2 and 0.4. A common starting point for thiophene derivatives is a mixture of hexane and ethyl acetate.[2] You can perform a TLC analysis with varying ratios of these solvents to find the optimal system.

Q4: Should I use wet or dry loading for my sample?

A4: Wet loading, where the sample is dissolved in a minimal amount of the mobile phase and loaded onto the column, is often simpler.[3] However, if your compound has poor solubility in the mobile phase or if you need to use a more polar solvent to dissolve it, dry loading is preferable.[3] To dry load, dissolve your sample, add silica gel, and evaporate the solvent until you have a free-flowing powder, which is then added to the top of the column.[3][4]

Q5: The separation on my TLC plate looks good, but the column chromatography is not working. What could be the issue?

A5: Several factors could cause this discrepancy. The conditions of the TLC may not perfectly replicate the column (e.g., differences in the silica gel activity). Also, overloading the column can ruin a separation that looks promising on a TLC plate.[1] Another possibility is that the crude product mixture contains components that alter the behavior of your compound on the column compared to the TLC plate.[4] Ensure you are not overloading the column and consider if pre-purification steps might be necessary.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading (Wet Loading): Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add the sample solution to the top of the silica bed using a pipette.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient Elution (Optional): If the compound does not elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combining and Evaporation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator.

Visualizations

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow cluster_solutions Solutions start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes tailing Compound Tailing/Streaking problem->tailing Yes no_elution No Elution problem->no_elution Yes degradation Compound Degradation problem->degradation Yes end Successful Purification problem->end No solution_sep Optimize Solvent System Reduce Load Repack Column poor_sep->solution_sep solution_tailing Add Triethylamine Reduce Load Dry Loading tailing->solution_tailing solution_elution Increase Solvent Polarity Check Solubility (Dry Load) no_elution->solution_elution solution_degradation Add Triethylamine Run Column Faster degradation->solution_degradation solution_sep->end solution_tailing->end solution_elution->end solution_degradation->end

Caption: A workflow for troubleshooting common issues in column chromatography.

References

Troubleshooting low yield in Knoevenagel condensation for Gewald reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Knoevenagel condensation step of the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction and why is the initial Knoevenagel condensation critical?

The Gewald reaction is a one-pot, multi-component reaction used to synthesize highly substituted 2-aminothiophenes.[1][2] It involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene compound in the presence of elemental sulfur and a base.[1][2] The initial and most crucial step is the Knoevenagel condensation, which forms the α,β-unsaturated nitrile intermediate.[3] If this step is inefficient or fails, the subsequent addition of sulfur and cyclization to form the thiophene ring cannot occur, leading to low or no product yield.

Q2: My Gewald reaction is not working or the yield is very low. What are the first things I should check?

When encountering low or no yield, it is essential to systematically troubleshoot the reaction. The primary areas to investigate are:

  • Inefficient Knoevenagel Condensation: This is the most common reason for failure.

  • Poor Sulfur Solubility or Reactivity: Issues with the dissolution and activation of elemental sulfur can halt the reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

  • Purity and Stoichiometry of Reactants: Impurities or incorrect molar ratios of starting materials can inhibit the reaction.

  • Choice of Base: The base is crucial for both the Knoevenagel condensation and the subsequent steps.

Q3: How can I confirm that the initial Knoevenagel condensation is the problem?

To isolate and confirm issues with the Knoevenagel condensation, you can perform a preliminary experiment. Run the reaction with only the carbonyl compound (ketone or aldehyde) and the active methylene nitrile with the base, but without adding elemental sulfur. Monitor the formation of the α,β-unsaturated nitrile intermediate using thin-layer chromatography (TLC) or LC-MS. If this intermediate is not formed, it confirms that the problem lies within the initial condensation step.

Q4: What are common side reactions that can lead to low yields?

A significant side reaction is the dimerization or polymerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization pathway.[3] This is particularly problematic under certain reaction conditions. Adjusting reactant concentrations, the rate of reagent addition, or the solvent may help minimize these side reactions.[3]

Q5: Can microwave irradiation or mechanochemistry improve my yield?

Yes, both microwave-assisted synthesis and mechanochemistry (high-speed ball milling) have been shown to be beneficial for the Gewald reaction.[1][4] Microwave irradiation can significantly reduce reaction times and, in many cases, improve yields.[5][6] Mechanochemical methods offer a solvent-free approach that can also be catalytic in base and proceed under aerobic conditions.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation Base Selection: The choice of base is critical. For less reactive ketones, consider screening stronger bases like piperidine, morpholine, or triethylamine. Morpholine is often effective due to its ability to dissolve sulfur.[3] Water Removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
Poor Sulfur Solubility or Reactivity Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[3] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, excessive heat can promote side reactions.
Steric Hindrance For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.
Incorrect Stoichiometry or Impure Reagents Ensure all starting materials are pure and dry. Precisely measure all reagents according to the chosen protocol.
Suboptimal Reaction Conditions Optimize the reaction temperature by screening a range (e.g., room temperature, 45°C, 70°C).[3] The choice of solvent can also have a significant impact; polar solvents are generally preferred.[3]
Issue 2: Presence of Significant Byproducts
Possible Cause Mitigation Strategies
Unreacted Starting Materials Increase the reaction time, optimize the temperature, or consider a more effective catalyst.
Knoevenagel Intermediate Present Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.
Dimerization or Polymerization Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[3]
Issue 3: Difficulty in Product Purification
Possible Cause Purification Strategy
Residual Elemental Sulfur Recrystallization from a suitable solvent is often effective. Washing the crude product with a solvent in which sulfur is soluble but the product is not can also be beneficial.
Dimeric Byproducts Careful optimization of reaction conditions (temperature, concentration) can minimize its formation. Chromatographic purification may be necessary to separate the desired product from the dimer.[3]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the Gewald reaction.

Table 1: Effect of Different Bases on Gewald Reaction Yield

BaseCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
Pyrrolidinium borate201003092
Piperidinium borate201002096
Morpholinium borate201002594
No Catalyst-10024 hNo Reaction

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv) in ethanol/water (9:1). Data sourced from a study using borate salts as catalysts.[7]

Table 2: Effect of Solvent on Gewald Reaction Yield

SolventTime (min)Yield (%)
Water6062
Methanol4589
Ethanol4092
Acetonitrile5085
Ethanol/Water (9:1)2096

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv) with 20 mol% piperidinium borate at 100 °C.[7]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

R Group (in R-CO-CH₃)Activating Group (EWG)MethodTimeYield (%)
PhenylCO₂EtConventional10 h45
PhenylCO₂EtMicrowave8 min82
4-ChlorophenylCO₂EtConventional12 h50
4-ChlorophenylCO₂EtMicrowave10 min85
4-MethylphenylCNConventional15 h40
4-MethylphenylCNMicrowave12 min78

This table provides representative data and actual results may vary depending on the specific substrates and reaction conditions.[5][8]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., morpholine or piperidine) (1.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, the active methylene nitrile, and elemental sulfur.

  • Add the chosen solvent and then the base to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[9]

Protocol 2: Microwave-Assisted Gewald Synthesis

This method can significantly reduce reaction times.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • Base (e.g., pyrrolidine) (1.0 equiv)

  • Solvent (e.g., DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone or aldehyde, active methylene nitrile, elemental sulfur, base, and solvent.

  • Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 50 °C) for a short period (typically 5-30 minutes).[5]

  • After cooling, work up the reaction mixture as described in the conventional heating protocol.

Mandatory Visualizations

Gewald_Reaction_Mechanism cluster_knoevenagel Knoevenagel Condensation cluster_sulfur_addition Sulfur Addition & Cyclization ketone Ketone/Aldehyde intermediate1 α,β-Unsaturated Nitrile ketone->intermediate1 + Base nitrile Active Methylene Nitrile nitrile->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur, Base sulfur Sulfur (S₈) sulfur->intermediate2 product 2-Aminothiophene intermediate2->product Cyclization & Tautomerization Troubleshooting_Workflow start Low Yield in Gewald Reaction check_knoevenagel Is Knoevenagel Condensation Successful? start->check_knoevenagel troubleshoot_knoevenagel Troubleshoot Knoevenagel: - Check Base - Check Reagents - Optimize Temp/Solvent check_knoevenagel->troubleshoot_knoevenagel No check_sulfur Check Sulfur Addition & Cyclization check_knoevenagel->check_sulfur Yes troubleshoot_knoevenagel->start troubleshoot_sulfur Troubleshoot Sulfur Step: - Improve Sulfur Solubility - Optimize Temperature - Check for Side Reactions check_sulfur->troubleshoot_sulfur purification_ok Purification Successful? troubleshoot_sulfur->purification_ok troubleshoot_purification Optimize Purification: - Recrystallization - Chromatography purification_ok->troubleshoot_purification No end Improved Yield purification_ok->end Yes troubleshoot_purification->end

References

Optimizing catalyst and solvent for "2-Amino-4-methylthiophene-3-carbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylthiophene-3-carbonitrile. The primary synthetic route covered is the Gewald reaction, a versatile and widely used method for preparing substituted 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a ketone (acetone for the 4-methyl substituent), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: Which catalysts are typically used for this synthesis?

A2: A variety of basic catalysts can be employed. Amine bases such as morpholine, piperidine, and triethylamine are commonly used.[4] Inorganic bases like potassium carbonate and sodium hydroxide have also been reported to be effective.[5][6] The choice of catalyst can significantly influence the reaction rate and yield.[4]

Q3: What solvents are recommended for the Gewald reaction?

A3: Polar solvents are generally preferred to facilitate the dissolution of reactants, particularly elemental sulfur.[4][7] Ethanol, methanol, and dimethylformamide (DMF) are frequently used.[1][4] The selection of the solvent can impact reaction time and product yield.[7]

Q4: How can I purify the final product?

A4: Recrystallization is a common and effective method for purifying solid this compound.[4] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[4] If the product is an oil or does not readily crystallize, column chromatography may be necessary.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible CauseSuggested Solution
Inefficient initial Knoevenagel condensation The first step of the Gewald reaction is a Knoevenagel condensation between the ketone and the active methylene nitrile.[2][3] Ensure you are using an appropriate and effective base. For less reactive ketones, a stronger base might be required. You can monitor the formation of the α,β-unsaturated nitrile intermediate by thin-layer chromatography (TLC) to confirm this step is proceeding.[7]
Poor reactivity of elemental sulfur Use finely powdered sulfur to maximize its surface area and reactivity. Gently heating the reaction mixture (e.g., to 40-60 °C) can also improve the rate of sulfur addition.[4]
Suboptimal reaction temperature The ideal temperature can vary depending on the specific reactants and solvent. A temperature that is too low may lead to a slow reaction, while excessively high temperatures can promote side reactions.[7] It is advisable to screen a range of temperatures to find the optimum for your system.[7]
Incorrect stoichiometry Ensure that the molar ratios of your reactants are correct. An excess of one reactant may lead to the formation of byproducts.

Problem 2: Formation of significant side products.

Possible CauseSuggested Solution
Dimerization of the α,β-unsaturated nitrile intermediate This can be a competing reaction that reduces the yield of the desired thiophene.[7] Adjusting the reaction temperature or the rate of addition of the reagents may help to minimize the formation of this dimer.[7]
Polymerization or formation of tarry byproducts This can occur at high reaction temperatures.[8] Ensure the reaction temperature is optimized and consider using purer starting materials, as impurities can catalyze polymerization.[8]
Formation of colored impurities The reaction mixture may turn dark brown or black due to the formation of complex polysulfides, which is a common occurrence in the Gewald reaction.[8] These impurities can typically be removed during workup and purification.

Problem 3: The product is an oil and does not solidify.

Possible CauseSuggested Solution
Presence of residual solvent or impurities Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. If impurities are preventing crystallization, attempt to precipitate the product by dissolving it in a small amount of a polar solvent and then adding a non-polar solvent. If this fails, purification by column chromatography is recommended.[8]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Aminothiophene Derivatives

CatalystSolventTemperature (°C)Yield (%)Reference
MorpholineEthanol5085-95[4]
PiperidineEthanol5080-90[4]
TriethylamineEthanolReflux70-85[4]
K₂CO₃ (aq)Ethanol40-5062-74[5][6]
KOH (10% aq)EthanolRT~37[5][6]

Note: Yields are for analogous 2-aminothiophene syntheses and may vary for this compound.

Table 2: Effect of Solvent on the Yield of 2-Aminothiophene Derivatives

SolventCatalystTemperature (°C)Yield (%)Reference
EthanolMorpholine5085-95[4]
MethanolMorpholine5080-90[4]
DMFMorpholine5075-85[4]
WaterSodium Polysulfide7042-90

Note: Yields are for analogous 2-aminothiophene syntheses and may vary for this compound.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

Materials:

  • Acetone

  • Malononitrile

  • Elemental sulfur (powdered)

  • Morpholine (or other suitable base)

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add acetone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol.

  • With stirring, add morpholine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 50-60 °C with continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Gewald_Reaction_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition of Sulfur cluster_step3 Step 3: Cyclization and Tautomerization Ketone Acetone Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 + Nitrile Nitrile Malononitrile Base1 Base (e.g., Morpholine) Base1->Ketone Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur Intermediate1->Intermediate2 Sulfur Elemental Sulfur (S₈) Base2 Base Base2->Sulfur Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Product 2-Amino-4-methyl- thiophene-3-carbonitrile Intermediate3->Product Tautomerization

Caption: Mechanism of the Gewald reaction for the synthesis of this compound.

Troubleshooting_Workflow Start Low or No Product Yield Check_Condensation Check Knoevenagel Condensation (TLC analysis) Start->Check_Condensation Condensation_OK Condensation Successful? Check_Condensation->Condensation_OK Optimize_Base Optimize Base/ Reaction Conditions Condensation_OK->Optimize_Base No Check_Sulfur Check Sulfur Reactivity/ Temperature Condensation_OK->Check_Sulfur Yes Optimize_Base->Check_Condensation Success Improved Yield Optimize_Base->Success Sulfur_OK Reaction Conditions Optimal? Check_Sulfur->Sulfur_OK Optimize_Temp_Solvent Optimize Temperature/ Solvent Sulfur_OK->Optimize_Temp_Solvent No Check_Side_Reactions Analyze for Side Products (e.g., Dimer) Sulfur_OK->Check_Side_Reactions Yes Optimize_Temp_Solvent->Check_Sulfur Optimize_Temp_Solvent->Success Modify_Conditions Modify Reaction Conditions (e.g., addition rate) Check_Side_Reactions->Modify_Conditions Modify_Conditions->Success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Side reactions of "2-Amino-4-methylthiophene-3-carbonitrile" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and side reactions of "2-Amino-4-methylthiophene-3-carbonitrile" under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic side reactions of this compound?

Under acidic conditions, this compound is susceptible to several side reactions, primarily hydrolysis of the nitrile group and potential dimerization or polymerization. The thiophene ring itself is relatively stable under non-oxidizing acidic conditions.

Q2: Can the nitrile group in this compound be hydrolyzed?

Yes, the 3-carbonitrile group can undergo acid-catalyzed hydrolysis. This typically proceeds in two stages: first to the corresponding amide (2-Amino-4-methylthiophene-3-carboxamide) and subsequently to the carboxylic acid (2-Amino-4-methylthiophene-3-carboxylic acid). Forcing conditions, such as elevated temperatures and strong acids, favor the formation of the carboxylic acid.[1]

Q3: Is the 2-amino group reactive under acidic conditions?

The 2-amino group is basic and will be protonated in acidic media to form an ammonium salt. This protonation deactivates the amino group towards many electrophilic reactions. While direct hydrolysis of the amino group is not a common side reaction, its protonation significantly influences the overall reactivity of the molecule.

Q4: Does this compound dimerize or polymerize in acid?

While direct evidence for the dimerization of this compound under simple acidic conditions is not extensively documented in the provided search results, substituted thiophenes, in general, can be susceptible to polymerization under certain acidic conditions, such as in the presence of strong Brønsted or Lewis acids. For instance, 2-chlorothiophenes have been shown to polymerize in the presence of Lewis acids. This suggests that under harsh acidic conditions, oligomerization or polymerization of this compound could be a potential side reaction.

Q5: Is the thiophene ring stable in strong acids?

The thiophene ring is generally considered to be stable in non-oxidizing acids. However, under strongly acidic and oxidizing conditions (e.g., with peracids), the thiophene ring can be oxidized to a thiophene-S-oxide, which may then undergo dimerization.[2][3] Metal-promoted degradation of thiophenes can also lead to ring-opening, but this is typically relevant in industrial hydrodesulfurization processes rather than standard laboratory synthesis.[4]

Troubleshooting Guide

Issue 1: Unintended Hydrolysis of the Nitrile Group
  • Symptom: Formation of a more polar byproduct, identified as 2-Amino-4-methylthiophene-3-carboxamide or 2-Amino-4-methylthiophene-3-carboxylic acid by techniques such as TLC, LC-MS, or NMR.

  • Cause: Presence of water in combination with acidic conditions, often exacerbated by elevated temperatures.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is recommended.

    • Control Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

    • Choice of Acid: If possible, use a non-aqueous acid source, such as gaseous HCl in an anhydrous solvent, or a Lewis acid that is less prone to promoting hydrolysis.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to hydrolytic conditions.

Issue 2: Formation of Insoluble or Polymeric Materials
  • Symptom: Appearance of an intractable, often colored, solid or oil that is difficult to characterize. This may be accompanied by a significant decrease in the yield of the desired product.

  • Cause: Potential acid-catalyzed polymerization or decomposition of the starting material or intermediates. Electron-rich thiophenes can be susceptible to polymerization in the presence of strong acids.

  • Troubleshooting Steps:

    • Moderate Acidity: Use the mildest acidic conditions that effectively promote the desired reaction. A weaker acid or a lower concentration of a strong acid may be beneficial.

    • Lower Temperature: Conduct the reaction at a lower temperature to disfavor polymerization pathways, which often have a higher activation energy.

    • Protecting Groups: Consider protecting the 2-amino group (e.g., as an acetyl or trifluoroacetyl derivative) to reduce the electron-donating nature of the thiophene ring and its propensity to polymerize.

    • Gradual Addition: Add the acid slowly to the reaction mixture to avoid localized high concentrations.

Issue 3: Low Yield in Thieno[2,3-d]pyrimidine Synthesis
  • Symptom: The yield of the desired thieno[2,3-d]pyrimidine is lower than expected.

  • Cause: This can be due to a combination of the side reactions mentioned above (hydrolysis, polymerization) or incomplete reaction. Another possibility is the formation of byproducts from side reactions of the cyclizing agent.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, temperature, and reaction time to find the optimal conditions for the cyclization.

    • Pinner Reaction Considerations: When using nitriles for the cyclization (a reaction related to the Pinner reaction), strictly anhydrous conditions are crucial to prevent the formation of esters or amides from the cyclizing agent. Low temperatures are often preferred to avoid the decomposition of the intermediate Pinner salt.[5][6][7]

    • Analyze Byproducts: Isolate and characterize the major byproducts to understand the competing reaction pathways. This information can guide the optimization of the reaction conditions to suppress their formation.

    • Alternative Synthetic Routes: If side reactions are persistent, consider alternative methods for the synthesis of the target thieno[2,3-d]pyrimidine that may not require harsh acidic conditions. For example, some cyclizations can be achieved under basic or neutral conditions.

Experimental Protocols for Side Reactions

The following are generalized protocols that can lead to the formation of the common side products. These are provided for analytical and troubleshooting purposes.

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Amino-4-methylthiophene-3-carboxamide

  • Materials: this compound, concentrated sulfuric acid, trifluoroacetic acid, water.

  • Procedure:

    • Dissolve this compound in a mixture of trifluoroacetic acid and concentrated sulfuric acid (e.g., 4:1 v/v).

    • Stir the mixture at room temperature for an extended period (e.g., 8-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonia) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify by recrystallization or column chromatography.

Note: The yield of the amide can be variable, and some formation of the carboxylic acid may occur with prolonged reaction times or higher temperatures.

Protocol 2: Forced Acidic Hydrolysis to 2-Amino-4-methylthiophene-3-carboxylic Acid

  • Materials: this compound, concentrated hydrochloric acid or sulfuric acid, water.

  • Procedure:

    • Suspend this compound in an aqueous solution of a strong acid (e.g., 6M HCl or 3M H₂SO₄).

    • Heat the mixture to reflux for several hours (e.g., 4-12 hours). Monitor the disappearance of the starting material and the amide intermediate by TLC or LC-MS.

    • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data Summary

Currently, specific quantitative data (yields, kinetics) for the side reactions of this compound under various acidic conditions are not well-documented in the readily available literature. The tables below are structured to be populated as such data becomes available.

Table 1: Hydrolysis of this compound

Acidic ConditionsTemperature (°C)Time (h)ProductYield (%)Reference
Conc. H₂SO₄ / TFARoom Temp.8 - 24AmideData not availableInspired by[8]
6M HCl (aq)Reflux4 - 12Carboxylic AcidData not availableInspired by[1]

Table 2: Potential Dimerization/Polymerization Conditions

Acidic ConditionsTemperature (°C)Time (h)ObservationReference
Lewis Acids (e.g., SnCl₄)25 - 1201 - 24Potential for polymerizationAnalogy to[9]
Strong Brønsted Acids> 25> 1Potential for polymerizationAnalogy to[9]

Visualizations

Diagram 1: Potential Side Reactions of this compound under Acidic Conditions

Side_Reactions A 2-Amino-4-methyl- thiophene-3-carbonitrile B 2-Amino-4-methyl- thiophene-3-carboxamide A->B H₃O⁺, Δ (Partial Hydrolysis) D Dimer/Polymer A->D Strong Acid (e.g., Lewis Acid) E Protonated Species A->E H+ C 2-Amino-4-methyl- thiophene-3-carboxylic acid B->C H₃O⁺, Δ (Complete Hydrolysis)

Caption: Potential reaction pathways for this compound in acidic media.

Diagram 2: Experimental Workflow for Investigating Nitrile Hydrolysis

Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_analysis Isolation & Analysis A Dissolve Starting Material in Acidic Medium B Heat to Desired Temperature (optional) A->B C Monitor by TLC/LC-MS B->C D Quench Reaction (e.g., on ice) C->D E Neutralize with Base D->E F Filter Precipitate E->F G Purify (Recrystallization/ Chromatography) F->G H Characterize Product (NMR, MS, IR) G->H

Caption: A general workflow for studying the acidic hydrolysis of this compound.

References

Challenges in the scale-up of "2-Amino-4-methylthiophene-3-carbonitrile" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 2-Amino-4-methylthiophene-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the Gewald reaction. This is a one-pot, multi-component reaction involving a ketone (acetone for the 4-methyl substituent), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[1][2][3][4]

Q2: What are the key advantages of using the Gewald reaction for this synthesis?

A2: The Gewald reaction offers several advantages, including the use of readily available and inexpensive starting materials, mild reaction conditions, and high atom economy, making it a cost-effective and efficient method for large-scale production.[4][5]

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It can significantly reduce reaction times and, in some cases, improve yields, which is a considerable advantage in a production setting.[6]

Q4: What are the typical reaction monitoring techniques for this synthesis?

A4: The progress of the Gewald reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1] For more quantitative analysis during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is often employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Product Yield

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. A temperature that is too low can lead to a sluggish or incomplete reaction, while excessively high temperatures may promote the formation of by-products. It is advisable to perform small-scale experiments to screen a range of temperatures (e.g., 40-70°C) to identify the optimum for your specific setup.
Incorrect Choice or Amount of Base The base catalyzes the initial Knoevenagel condensation. Weaker bases like organic amines (e.g., morpholine, triethylamine, piperidine) are commonly used. The type and concentration of the base can significantly impact the reaction rate and yield. If yields are low, consider screening different bases and optimizing their molar ratio.[1][5]
Poor Quality of Reagents The purity of the starting materials (acetone, malononitrile, and sulfur) is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products. Ensure that all reagents are of high purity and are properly stored.
Inefficient Mixing in the Reactor On a larger scale, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in inconsistent reaction progress and lower yields. Ensure the reactor's agitation system is adequate for the scale of the reaction to maintain a homogeneous mixture.
Dimerization of the α,β-unsaturated nitrile intermediate The intermediate formed from the condensation of acetone and malononitrile can dimerize, which competes with the desired cyclization reaction. Adjusting the rate of addition of reagents or modifying the reaction temperature can help minimize this side reaction.
Problem 2: Product Purity Issues

Possible Causes and Solutions:

Cause Troubleshooting Steps
Formation of By-products Side reactions can lead to impurities that are difficult to separate from the final product. Common by-products in Gewald reactions can arise from the dimerization of intermediates or alternative reaction pathways. Optimization of reaction conditions (temperature, solvent, base) is key to minimizing their formation.
Residual Starting Materials or Intermediates Incomplete reaction can leave unreacted starting materials or intermediates in the crude product. Monitor the reaction closely using TLC or HPLC to ensure it goes to completion.
Ineffective Purification Method The choice of purification method is critical for achieving high purity. For this compound, which is a solid, recrystallization is often the most effective method. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes. For impurities that are difficult to remove by recrystallization, silica gel column chromatography may be necessary.[1]

Data Presentation

Table 1: Effect of Base and Temperature on Yield (Illustrative Data)
Entry Base (mol%) Temperature (°C) Reaction Time (h) Yield (%)
1Morpholine (15)401265
2Morpholine (15)50878
3Morpholine (15)60672 (by-products observed)
4Triethylamine (20)501072
5Piperidine (10)50975
6Sodium Carbonate (aq)45868

This table presents illustrative data based on typical outcomes in Gewald reactions and should be used as a guide for optimization.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound via Gewald Reaction

Materials:

  • Acetone (reagent grade)

  • Malononitrile (99%)

  • Elemental sulfur (powder)

  • Morpholine (99%)

  • Ethanol (95%)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (10 mmol, 0.58 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g).[1]

  • Add ethanol (25 mL) as the solvent.

  • Add morpholine (1.5 mmol, 0.13 g) as the base.

  • Stir the reaction mixture and heat it to 50°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexanes mixture).

  • Once the reaction is complete (typically within 8-12 hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

Visualizations

Diagram 1: General Experimental Workflow for Gewald Synthesis

Gewald_Workflow Start Start Reagents Charge Reactor: - Acetone - Malononitrile - Sulfur - Solvent (Ethanol) Start->Reagents Base Add Base (e.g., Morpholine) Reagents->Base Reaction Heat and Stir (e.g., 50°C) Base->Reaction Monitoring Monitor Reaction (TLC / HPLC) Reaction->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Reaction No Cooling Cool to Room Temperature Completion->Cooling Yes Isolation Product Isolation Cooling->Isolation Purification Purification (Recrystallization) Isolation->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for the Gewald synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Base Review Base Choice and Concentration Check_Temp->Check_Base Temp OK Optimize_Temp Optimize Temperature (40-70°C) Check_Temp->Optimize_Temp Temp Not Optimal Check_Reagents Analyze Reagent Purity Check_Base->Check_Reagents Base OK Optimize_Base Screen Different Bases and Concentrations Check_Base->Optimize_Base Base Not Optimal Check_Mixing Evaluate Reactor Agitation Check_Reagents->Check_Mixing Purity OK Use_High_Purity Use High-Purity Reagents Check_Reagents->Use_High_Purity Purity Low Check_Mixing->Optimize_Temp Mixing OK Improve_Mixing Improve Agitation Check_Mixing->Improve_Mixing Mixing Poor

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Identification of Impurities in 2-Amino-4-methylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-methylthiophene-3-carbonitrile. The following information is designed to help you identify and troubleshoot common impurities that may arise during its synthesis, which is typically performed via the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities found in the synthesis of this compound via the Gewald reaction include:

  • Unreacted Starting Materials: Acetone and malononitrile may be present if the reaction does not go to completion.

  • Knoevenagel Condensation Intermediate: The intermediate product of the reaction between acetone and malononitrile, 2-cyanopropen-2-ylacetonitrile, can be a significant impurity if the subsequent cyclization with sulfur is incomplete.[1][2]

  • Dimeric Side-Products: Dimerization of the Knoevenagel intermediate can occur as a side reaction.[3]

  • Residual Elemental Sulfur: Elemental sulfur, a reactant, can be difficult to remove completely from the final product.[1]

Q2: How can I detect these impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for the detection and identification of impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and detecting the presence of starting materials and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate the main product from various impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the main product and any impurities present.[5] 1H NMR and 13C NMR can provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information for the identification of impurities.

Q3: What can I do to minimize the formation of these impurities during synthesis?

A3: To minimize impurity formation, consider the following troubleshooting steps:

  • Optimize Reaction Conditions: Adjusting the reaction temperature, time, and solvent can significantly impact the formation of side products. For instance, ensuring the complete consumption of the Knoevenagel intermediate can be achieved by optimizing the temperature and reaction time for the cyclization step.[2]

  • Control Stoichiometry: The molar ratio of the reactants (acetone, malononitrile, and sulfur) and the base catalyst should be carefully controlled to favor the formation of the desired product.

  • Choice of Base: The type and amount of base used (e.g., morpholine, triethylamine) can influence the rate of the initial Knoevenagel condensation and subsequent reactions.[2]

  • Effective Purification: Employing appropriate purification techniques such as recrystallization or column chromatography is crucial for removing unreacted starting materials, sulfur, and side-products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Low Purity of Final Product with Multiple Spots on TLC Incomplete reaction or formation of multiple side-products.- Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials and the Knoevenagel intermediate. - Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. - Purification: Perform careful recrystallization or column chromatography to isolate the desired product.
Presence of a Persistent Yellow Color in the Final Product Residual elemental sulfur.- Recrystallization: Recrystallize the product from a suitable solvent. - Washing: Wash the crude product with a solvent in which sulfur is soluble but the desired product is not (e.g., carbon disulfide, with appropriate safety precautions).[1]
NMR Spectrum Shows Signals Inconsistent with the Desired Product Presence of unreacted starting materials or side-products like the Knoevenagel intermediate or its dimer.- Compare with Reference Spectra: Compare the obtained NMR spectrum with a known spectrum of pure this compound.[6] - Identify Impurity Signals: Assign the impurity signals based on the expected chemical shifts of the potential impurities (see Table 2).
HPLC Chromatogram Shows Multiple Peaks Presence of various impurities.- Develop a Robust HPLC Method: Optimize the mobile phase and column to achieve good separation of the main peak from impurity peaks (see Experimental Protocol: HPLC Analysis). - Quantify Purity: Calculate the area percentage of the main peak to determine the purity of the sample.[4]

Experimental Protocols

Synthesis of this compound (Gewald Reaction)

A general procedure for the Gewald reaction is as follows:

  • To a stirred mixture of acetone and malononitrile in a suitable solvent (e.g., ethanol, methanol, or DMF), add a basic catalyst (e.g., morpholine or triethylamine).[2]

  • Stir the mixture at room temperature to facilitate the Knoevenagel condensation.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture (typically between 40-60 °C) and stir until the reaction is complete (monitor by TLC).[2]

  • Cool the reaction mixture and isolate the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

HPLC Analysis for Purity Determination
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for best separation.[7]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

NMR Spectroscopy for Structural Characterization
  • Instrumentation: Standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts will help in confirming the structure of the desired product and identifying any impurities.

Data Presentation

Table 1: Summary of Potential Impurities and their Origin

Impurity Chemical Structure Origin
AcetoneCH3COCH3Unreacted starting material
MalononitrileCH2(CN)2Unreacted starting material
Knoevenagel Intermediate(CH3)2C=C(CN)2Incomplete cyclization
Dimeric Side-ProductC12H12N4Dimerization of the Knoevenagel intermediate
Elemental SulfurS8Unreacted starting material

Table 2: 1H NMR Data for this compound and Potential Impurities (in CDCl3)

Compound Chemical Shift (δ, ppm) Multiplicity Assignment
This compound ~6.0sH-5
~4.7br sNH2
~2.2sCH3
Acetone~2.17sCH3
Malononitrile~3.5sCH2
Knoevenagel Intermediate~2.3sCH3

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (Acetone, Malononitrile, Sulfur) gewald Gewald Reaction start->gewald crude Crude Product gewald->crude purification Recrystallization / Chromatography crude->purification tlc TLC crude->tlc pure Pure Product purification->pure hplc HPLC pure->hplc nmr NMR pure->nmr ms MS pure->ms

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Impurity Detected? unreacted_sm Unreacted Starting Materials start->unreacted_sm Yes intermediate Knoevenagel Intermediate start->intermediate Yes dimer Dimeric Side-Product start->dimer Yes sulfur Residual Sulfur start->sulfur Yes solution_sm Optimize Reaction Time/Temp Adjust Stoichiometry unreacted_sm->solution_sm solution_intermediate Optimize Cyclization Step (Temp, Base) intermediate->solution_intermediate solution_dimer Adjust Reactant Concentration Modify Reagent Addition Rate dimer->solution_dimer solution_sulfur Improve Purification (Recrystallization, Washing) sulfur->solution_sulfur

Caption: Troubleshooting logic for addressing common impurities in the synthesis.

References

Technical Support Center: 2-Amino-4-methylthiophene-3-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-4-methylthiophene-3-carbonitrile" and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, handling, and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry place, protected from light.

Q2: What are the primary stability concerns for this compound and its derivatives?

The main stability concerns for this class of compounds are:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to an amide and subsequently to a carboxylic acid.

  • Oxidation: The electron-rich thiophene ring and the amino group are prone to oxidation, which can be accelerated by exposure to air, light, or oxidizing agents. This can lead to the formation of N-oxides or sulfoxides.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms, leading to discoloration and the formation of various degradation products.

  • Polymerization: Under certain conditions, such as exposure to strong acids or high temperatures, aminothiophene derivatives can be prone to polymerization.

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, this compound has three primary sites susceptible to degradation: the nitrile group, the aminopyridine ring, and the thiophene ring. Potential degradation pathways include:

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group can hydrolyze to form an intermediate amide, which can be further hydrolyzed to a carboxylic acid.[1]

  • Oxidation of the aminopyridine ring: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The amino group is an activating group and can be easily oxidized.[1]

  • Oxidation of the thiophene ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.[1]

Q4: How can I monitor the degradation of this compound?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1] This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of the degradants.

Troubleshooting Guides

Synthesis: The Gewald Reaction

The Gewald reaction is a common and efficient method for synthesizing polysubstituted 2-aminothiophenes.[2] However, issues such as low yield and byproduct formation can occur.

Issue 1: Low or No Product Yield in the Gewald Reaction

  • Possible Cause: Inefficient Knoevenagel-Cope condensation, which is the initial and crucial step of the reaction.[3][4]

    • Troubleshooting Steps:

      • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[4]

      • Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[4]

  • Possible Cause: Poor sulfur solubility or reactivity.

    • Troubleshooting Steps:

      • Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[4]

      • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[4]

  • Possible Cause: Steric hindrance from the starting materials.

    • Troubleshooting Steps:

      • Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[4]

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[5]

  • Possible Cause: Incorrect stoichiometry or impure reagents.

    • Troubleshooting Steps:

      • Reagent Purity: Ensure all starting materials are pure and dry.

      • Accurate Measurement: Precisally measure all reagents according to the chosen protocol.

Issue 2: Formation of Byproducts and Impurities in the Gewald Reaction

  • Possible Byproducts and Mitigation Strategies:

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.

      • Troubleshooting: Increase reaction time, optimize temperature, or consider a more effective catalyst.[4]

    • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.

      • Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[4]

    • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.

      • Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[4]

Purification

Issue: Difficulty in isolating the pure 2-aminothiophene from the crude reaction mixture.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid products. A common solvent system is ethanol or a mixture of ethyl acetate and hexanes.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system.[4]

    • Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A wash with a non-polar solvent like hexanes can remove non-polar byproducts.[4]

Data Presentation

Table 1: Summary of Potential Stability Issues and Contributing Factors

Stability IssueContributing FactorsPotential Degradation Products
Hydrolysis Extreme pH (acidic or basic), elevated temperature2-Amino-4-methylthiophene-3-carboxamide, 2-Amino-4-methylthiophene-3-carboxylic acid
Oxidation Exposure to air/oxygen, oxidizing agents (e.g., peroxides), lightN-oxides, Sulfoxides, Sulfones
Photodegradation Exposure to UV and/or visible lightComplex mixture of colored and/or polymeric products
Thermal Degradation High temperaturesDecomposition products (e.g., CO₂, SO₂), polymeric materials

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6][7] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products.[8]

Table 2: General Protocol for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). 2. Add hydrochloric acid to a final concentration of 0.1 N. 3. Heat the solution at a controlled temperature (e.g., 60 °C) and monitor the degradation over time by HPLC. 4. If no degradation is observed, increase the acid concentration and/or temperature.
Base Hydrolysis 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent. 2. Add sodium hydroxide to a final concentration of 0.1 N. 3. Stir the solution at room temperature and monitor the degradation over time by HPLC. 4. If the reaction is slow, gently heat the solution (e.g., 40-60 °C).
Oxidative Degradation 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent. 2. Add hydrogen peroxide to a final concentration of 3% (v/v). 3. Stir the solution at room temperature, protected from light, and monitor the degradation over time by HPLC.
Thermal Degradation 1. Place the solid compound in a controlled temperature oven (e.g., 70 °C). 2. Monitor for degradation over several days by taking samples at regular intervals, dissolving them in a suitable solvent, and analyzing by HPLC.
Photostability 1. Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber). 2. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter. 3. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation. 4. Monitor degradation by HPLC.

Visualizations

Gewald_Reaction_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Sulfur Addition cluster_step3 Step 3: Cyclization & Tautomerization Ketone Ketone/Aldehyde Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Base Base Base->Ketone Base->Nitrile Water H₂O Intermediate1->Water Elimination Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Aminothiophene Intermediate3->Product Tautomerization Troubleshooting_Workflow Start Low Yield in Gewald Reaction Check_Condensation Check Knoevenagel Condensation Start->Check_Condensation Check_Sulfur Check Sulfur Reactivity Check_Condensation->Check_Sulfur Efficient Optimize_Base Optimize Base/Catalyst Check_Condensation->Optimize_Base Inefficient Remove_Water Remove Water (e.g., Dean-Stark) Check_Condensation->Remove_Water Inefficient Check_Purity Check Reagent Purity Check_Sulfur->Check_Purity Good Optimize_Solvent_Temp Optimize Solvent/Temperature Check_Sulfur->Optimize_Solvent_Temp Poor Purify_Reagents Purify/Verify Starting Materials Check_Purity->Purify_Reagents Impure End Improved Yield Check_Purity->End Pure Optimize_Base->Check_Sulfur Remove_Water->Check_Sulfur Optimize_Solvent_Temp->Check_Purity Purify_Reagents->End Degradation_Pathways Parent This compound Amide 2-Amino-4-methylthiophene-3-carboxamide Parent->Amide via Hydrolysis Sulfoxide Sulfoxide Derivative Parent->Sulfoxide via Oxidation N_Oxide N-Oxide Derivative Parent->N_Oxide via Oxidation Polymeric Polymeric/Colored Products Parent->Polymeric via Photodegradation Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Amide Oxidation Oxidation (Air/Light/Reagents) Oxidation->Sulfoxide Oxidation->N_Oxide Photodegradation Photodegradation (UV/Vis Light) Photodegradation->Polymeric Carboxylic_Acid 2-Amino-4-methylthiophene-3-carboxylic acid Amide->Carboxylic_Acid Further Hydrolysis

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Amino-4-methylthiophene-3-carbonitrile: HPLC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). For researchers, scientists, and drug development professionals, selecting the most appropriate analytical methodology for purity assessment is a crucial decision. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity assessment of "2-Amino-4-methylthiophene-3-carbonitrile," a key building block in the synthesis of various pharmaceutical compounds.

"this compound" is a heterocyclic compound whose purity is paramount to ensure predictable reaction kinetics and minimize the formation of unwanted side products.[1][2] This guide will present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed choice of analytical technique.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical method for purity determination depends on several factors, including the nature of the compound, the type of expected impurities, and the required sensitivity and selectivity.[3][4] While HPLC-MS is a powerful and widely used technique, other methods also offer distinct advantages.[4] The following table summarizes a comparative evaluation of HPLC-MS with alternative techniques for the analysis of "this compound".

Parameter HPLC-MS High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on polarity, with detection based on UV absorbance.Separation of volatile compounds based on boiling point, followed by mass-to-charge ratio detection.Provides structural information based on the magnetic properties of atomic nuclei.
Selectivity Excellent; provides both chromatographic separation and mass spectral data for high-confidence identification.[5]Good; based on retention time and UV-Vis spectra. Can be enhanced with a diode array detector.Excellent; provides both chromatographic separation and mass spectral data.Excellent for structural elucidation and identification of isomers.
Sensitivity Very high, especially with advanced mass analyzers.[6]Good, but generally less sensitive than MS detection.Very high, particularly for volatile impurities.[4]Moderate to low; requires higher concentrations of impurities for detection.
Impurity Identification High-confidence identification through mass spectral library matching and fragmentation analysis.[5]Tentative identification by comparing retention time with a reference standard.High-confidence identification through mass spectral library matching.Definitive structural elucidation of unknown impurities is possible.
Applicability to Analyte Ideal for non-volatile and thermally labile compounds like this compound.Suitable for routine purity analysis where impurities have a UV chromophore.Limited applicability due to the probable low volatility of the analyte and its potential impurities.Excellent for confirming the structure of the main component and identifying major impurities.
Quantitative Accuracy Excellent with appropriate calibration standards.Excellent with appropriate calibration standards.Excellent for volatile analytes with appropriate calibration.Can be quantitative (qNMR) with an internal standard, but often used for qualitative assessment.
Analysis Time Typically 15-30 minutes per sample.[5]Typically 15-30 minutes per sample.Typically 15-30 minutes per sample.Can be rapid for simple spectra, but longer for complex mixtures or 2D experiments.

Proposed HPLC-MS Experimental Protocol

Due to the lack of a standardized, publicly available HPLC-MS method for "this compound," the following protocol is a proposed, experimentally sound starting point for method development and validation. This method is based on established principles for the analysis of similar aromatic, heterocyclic compounds.[3]

Instrumentation
  • High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an electrospray ionization (ESI) source.

Chemicals and Reagents
  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • "this compound" reference standard and sample for analysis.

Chromatographic Conditions
Parameter Condition
Column C18, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-18.1 min: 90-10% B18.1-22 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Conditions
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range m/z 50 - 500
Sample Preparation
  • Accurately weigh and dissolve approximately 1 mg of the "this compound" sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 100 µg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Experimental Workflow and Data Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow for HPLC-MS analysis and the logical relationship in selecting an appropriate purity assessment method.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.22 µm Filter dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms Mass Spectrometry (ESI+) hplc->ms detector Data Acquisition ms->detector chromatogram Generate Chromatogram detector->chromatogram mass_spectra Extract Mass Spectra detector->mass_spectra quantify Identify & Quantify Impurities chromatogram->quantify mass_spectra->quantify report Generate Purity Report quantify->report

HPLC-MS Experimental Workflow Diagram.

Purity_Method_Selection cluster_methods Analytical Techniques compound Analyte Properties (Volatility, Polarity) decision Select Optimal Method compound->decision requirements Analytical Requirements (Sensitivity, Specificity) requirements->decision hplc_ms HPLC-MS hplc_uv HPLC-UV gc_ms GC-MS nmr NMR decision->hplc_ms Non-volatile, High Sensitivity decision->hplc_uv Routine Analysis, UV Active decision->gc_ms Volatile Impurities decision->nmr Structural Elucidation

Decision Tree for Purity Assessment Method Selection.

Conclusion

For the comprehensive purity assessment of "this compound," HPLC-MS emerges as a superior technique, offering an unparalleled combination of separation efficiency, sensitivity, and specificity.[6][7] This method is particularly advantageous for identifying and quantifying unknown impurities, which is a critical aspect of drug development and quality control. While other techniques such as HPLC-UV can be suitable for routine quality control where impurities are known and possess a UV chromophore, and NMR is invaluable for structural confirmation, HPLC-MS provides the most detailed and confident purity profile. The proposed HPLC-MS method serves as a robust starting point for developing a validated analytical procedure to ensure the quality and consistency of this important pharmaceutical intermediate.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Amino-4-methylthiophene-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, such as the thiophene derivatives discussed herein, is crucial for data reproducibility and comparison.

1. Sample Preparation:

  • Sample Quantity: For ¹H NMR, accurately weigh 5-10 mg of the solid sample. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a chemical shift reference (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil.

2. NMR Instrument Parameters:

  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds between pulses.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Spectral Width: A wider spectral width, for instance, 0 to 200 ppm, is necessary for ¹³C NMR.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.

NMR-Based Structural Elucidation Workflow

The following diagram illustrates the general workflow for characterizing a small organic molecule using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation A Weigh Compound (5-50 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock & Shim E->F G Acquire 1D Spectra (¹H, ¹³C) F->G H Acquire 2D Spectra (COSY, HSQC, HMBC) G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Reference Spectra (to TMS) J->K L Peak Picking & Integration K->L M Assign Signals L->M N Correlate Data from 1D & 2D Spectra M->N O Propose/Confirm Molecular Structure N->O P P O->P Final Report

Caption: General workflow for NMR-based structural elucidation.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for 2-Amino-4-methylthiophene-3-carbonitrile (predicted) and its key analogues.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Compoundδ (ppm), Multiplicity, J (Hz), IntegrationAssignment
This compound (Predicted) ~6.1 (s, 1H)H-5
~4.8 (br s, 2H)-NH₂
~2.2 (s, 3H)-CH₃
2-Amino-4-p-tolylthiophene-3-carbonitrile [1]7.56 (d, J = 8 Hz, 2H)H-2', H-6'
7.17 (d, J = 8 Hz, 2H)H-3', H-5'
6.57-6.56 (m, 1H)H-5
2.33 (s, 3H)-CH₃ (tolyl)
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile [2]6.27 (s, 1H)H-5
4.85 (br s, 2H)-NH₂
Aromatic protons not specifiedAromatic H
OCH₃ proton not specified-OCH₃

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Compoundδ (ppm)Assignment
This compound (Predicted) ~160C-2 (C-NH₂)
~140C-4 (C-CH₃)
~120C-5 (CH)
~117-CN
~90C-3 (C-CN)
~15-CH₃
2-Amino-4-p-tolylthiophene-3-carbonitrile [1]154.3C-2
141.8, 137.2C-4, C-4'
129.5, 128.3Aromatic CH
123.8Aromatic C-1'
111.7C-5
104.3C-3
21.4-CH₃ (tolyl)
2-Aminothiophene-3-carbonitrile Data not available in cited sources

Discussion of Spectral Features

  • ¹H NMR: The amino protons (-NH₂) of these compounds typically appear as a broad singlet between δ 4.8 and 5.5 ppm, with the exact chemical shift being dependent on concentration and solvent. The thiophene ring proton (H-5) is expected to be a singlet in the 4-substituted derivatives, appearing in the aromatic region. For the target compound, this compound, the methyl group protons would be a sharp singlet around δ 2.2 ppm. In the case of the 4-aryl substituted analogs, the aromatic protons of the substituent will show characteristic splitting patterns (e.g., doublets for the para-substituted tolyl group).

  • ¹³C NMR: The carbon atoms of the thiophene ring exhibit characteristic chemical shifts. The carbon attached to the amino group (C-2) is typically found furthest downfield (around δ 150-160 ppm). The carbonitrile carbon (-CN) has a distinct signal around δ 115-120 ppm, while the quaternary carbon to which it is attached (C-3) is significantly shielded, appearing around δ 90-105 ppm. The methyl carbon in the target compound is expected in the aliphatic region, around δ 15-25 ppm.

By comparing the experimental NMR data of an unknown sample with the data presented in this guide, researchers can effectively confirm the identity and assess the purity of this compound and its related derivatives.

References

A Comparative Guide to the Reactivity of 2-Amino-4-methylthiophene-3-carbonitrile and 2-Aminofurans in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of heterocyclic scaffolds is essential for the rational design of novel therapeutic agents. This guide provides an objective comparison of the reactivity profiles of 2-amino-4-methylthiophene-3-carbonitrile, a representative 2-aminothiophene, and the broader class of 2-aminofurans. These two scaffolds, while structurally similar, exhibit significant differences in their chemical behavior, primarily due to the influence of the heteroatom—sulfur versus oxygen—within the five-membered ring.

Fundamental Properties Influencing Reactivity

The reactivity of these heterocyclic amines is governed by a delicate interplay between the aromatic character of the ring and the electronic influence of the amino substituent.

  • Aromaticity and Heteroatom Effect : The core difference in reactivity stems from the aromaticity of the thiophene and furan rings. Thiophene, with a resonance energy of approximately 29 kcal/mol, is significantly more aromatic than furan, which has a resonance energy of about 18 kcal/mol.[1] The less electronegative sulfur atom in thiophene is more effective at delocalizing its lone pair of electrons into the π-system, resulting in greater aromatic stability. Conversely, the more electronegative oxygen atom in furan holds its lone pair more tightly, leading to a less aromatic, more diene-like character.[1] This lower aromaticity in furans translates to a greater propensity to undergo reactions that disrupt the aromatic system.[1]

  • Role of the 2-Amino Group : In both scaffolds, the electron-donating amino group at the C2 position strongly activates the ring towards electrophilic attack. This group increases the electron density of the heterocyclic system, making it more nucleophilic.

Comparative Reactivity Analysis

The differing electronic properties of the furan and thiophene rings lead to distinct reactivity patterns in several key classes of organic reactions.

Electrophilic aromatic substitution is a fundamental method for the functionalization of both 2-aminothiophenes and 2-aminofurans.

  • Reactivity : Due to the lower resonance energy of the furan ring, 2-aminofurans are generally more reactive towards electrophiles than 2-aminothiophenes.[1] The furan ring is more willing to undergo addition-elimination reactions that temporarily disrupt its less stable aromatic system.

  • Regioselectivity : For both systems, the preferred site of electrophilic attack is the C5 position.[1][2] This position is para to the strongly activating amino group, and the resulting carbocation intermediate is stabilized by resonance involving the lone pair of the nitrogen atom.


Table 1: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution

FeatureThis compound2-AminofuransRationale
General Reactivity Less ReactiveMore ReactiveLower aromaticity of the furan ring.[1]
Preferred Site of Attack C5C5Strong activating effect of the C2-amino group.[1][2]

The environment of the amino group is directly influenced by the heterocyclic ring to which it is attached.

  • Nucleophilicity/Basicity : The amino group in 2-aminothiophenes is generally more nucleophilic and basic compared to that in 2-aminofurans.[1] The greater electronegativity of the oxygen atom in furan leads to a stronger electron-withdrawing inductive effect on the amino group, reducing the electron density on the nitrogen atom.[1] In contrast, the less electronegative sulfur in thiophene has a weaker electron-withdrawing effect, resulting in a more electron-rich and, therefore, more nucleophilic and basic amino group.


Table 2: Qualitative Comparison of Nucleophilicity and Basicity

FeatureThis compound2-AminofuransRationale
Nucleophilicity More NucleophilicLess NucleophilicGreater electron-withdrawing effect of the furan ring.[1]
Basicity More BasicLess BasicReduced electron density on the nitrogen of the amino group in furans.[1]

The diene-like character of the furan ring allows it to participate in cycloaddition reactions more readily than the more aromatic thiophene ring.

  • Diels-Alder Reactivity : 2-Aminofurans can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions).[3][4][5] In contrast, 2-aminothiophenes are generally poor dienes due to their higher aromatic stability, which would be lost during the cycloaddition. Reactions where furans act as dienophiles have also been reported, particularly when substituted with strong electron-withdrawing groups.[6]


Table 3: Qualitative Comparison of Reactivity in Diels-Alder Reactions

Role in ReactionThis compound2-AminofuransRationale
As a Diene Generally UnreactiveReactiveLower aromaticity and more diene-like character of the furan ring.[1]

From a practical synthetic standpoint, the stability of the starting materials and intermediates is a critical consideration.

  • Stability : 2-Aminothiophenes, including this compound, are typically stable, crystalline solids that are easy to handle and store.[1] In contrast, 2-aminofurans, particularly those lacking electron-withdrawing groups, are often unstable and prone to polymerization or decomposition, which can complicate their use in multi-step syntheses.[1][7]


Table 4: Qualitative Comparison of Stability

FeatureThis compound2-AminofuransRationale
General Stability HighLow to Moderate2-Aminofurans are prone to decomposition and polymerization.[1][7]
Handling StraightforwardOften requires careful handling and immediate useInstability can lead to low yields and purification challenges.[1]

Synthetic Accessibility

The choice of a scaffold is also influenced by its synthetic accessibility. Both classes of compounds have well-established synthetic routes.

The Gewald reaction is a highly efficient and versatile one-pot synthesis for substituted 2-aminothiophenes.[8][9][10][11] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[8][10]

Experimental Protocol: Gewald Synthesis of this compound

  • Reagents : Acetone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of a base (e.g., morpholine or piperidine) in a suitable solvent such as ethanol or DMF.[1][12]

  • Procedure : To a stirred solution of acetone and malononitrile in ethanol, elemental sulfur is added, followed by the addition of the basic catalyst. The reaction mixture is then heated under reflux for a specified period (e.g., 2-4 hours). Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration, washed with cold ethanol, and dried.[1] Yields for the Gewald reaction are typically in the range of 35-80%.[11]

Gewald_Reaction_Workflow reagents Reactants: Acetone, Malononitrile, Elemental Sulfur, Base (cat.) reaction_vessel Reaction Vessel reagents->reaction_vessel solvent Solvent: Ethanol or DMF solvent->reaction_vessel heating Heat (Reflux) ~2-4 hours reaction_vessel->heating cooling Cooling heating->cooling filtration Filtration cooling->filtration product Product: 2-Amino-4-methylthiophene- 3-carbonitrile filtration->product

Workflow for the Gewald synthesis of 2-aminothiophenes.

The synthesis of 2-aminofurans can be more challenging due to their inherent instability. Several methods have been developed, including the cyclization of γ-keto-nitriles and, more recently, transition-metal-free approaches.[3] A notable method involves an elemental sulfur-promoted switchable redox condensation.[13][14]

Experimental Protocol: Elemental Sulfur-Promoted Synthesis of 2-Aminofurans

  • Reagents : An enaminone (1.0 eq) and an active methylene nitrile (e.g., malononitrile) (1.2 eq) are reacted in the presence of elemental sulfur (0.5 eq) and a base like K₂CO₃ (2.0 eq) in a solvent such as DMSO.[13]

  • Procedure : The reagents are combined in DMSO and heated at a specific temperature (e.g., 100 °C) for several hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.[13]

Aminofuran_Synthesis_Workflow reagents Reactants: Enaminone, Active Methylene Nitrile, Elemental Sulfur, K₂CO₃ reaction_vessel Reaction Vessel reagents->reaction_vessel solvent Solvent: DMSO solvent->reaction_vessel heating Heat ~100 °C reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Product: Substituted 2-Aminofuran purification->product

Generalized workflow for the synthesis of 2-aminofurans.

Summary and Strategic Recommendations

The choice between a 2-aminothiophene and a 2-aminofuran scaffold is a strategic decision that depends on the specific goals of the synthetic campaign.

Table 5: Overall Comparison of Reactivity and Properties

PropertyThis compound2-Aminofurans
Stability HighLow
EAS Reactivity ModerateHigh
Amino Group Nucleophilicity HighModerate
Diene in Diels-Alder NoYes
Synthetic Access Straightforward (Gewald Reaction)More Challenging

The following decision workflow can guide researchers in selecting the appropriate scaffold for their needs.

Scaffold_Decision_Workflow start Synthetic Goal q1 Is high stability and a robust scaffold critical for a multi-step synthesis? start->q1 thiophene Choose 2-Aminothiophene q1->thiophene Yes q2 Is high reactivity towards electrophiles or participation in Diels-Alder reactions required? q1->q2 No q2->thiophene No furan Choose 2-Aminofuran (with caution regarding stability) q2->furan Yes consider Consider synthetic feasibility and handling requirements furan->consider

Decision workflow for scaffold selection.

References

A Comparative Guide to Absolute Structure Confirmation: X-ray Crystallography vs. Spectroscopic Methods for 2-Amino-4-methylthiophene-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring an optimal therapeutic outcome. This guide provides an objective comparison of the gold standard, single-crystal X-ray crystallography, with two powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—for the absolute structure confirmation of chiral derivatives of 2-Amino-4-methylthiophene-3-carbonitrile.

This guide will delve into the experimental protocols, present comparative data, and visualize the workflows for each technique, offering a comprehensive resource for selecting the most appropriate method for your research needs. While X-ray crystallography provides a direct and definitive determination of the three-dimensional atomic arrangement in a crystalline state, VCD and ECD offer valuable alternatives for samples in solution, often with smaller sample size requirements and faster turnaround times.

Performance Comparison: X-ray Crystallography, VCD, and ECD

To illustrate the relative strengths and weaknesses of each technique, we present a comparative analysis based on a representative chiral derivative of this compound.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample Requirement High-quality single crystal (typically >0.1 mm in all dimensions)1-10 mg of enantiomerically pure sample0.1-1 mg of enantiomerically pure sample
Sample State Solid (crystalline)SolutionSolution
Measurement Time Hours to days (including crystal screening and data collection)1-4 hours per sample< 1 hour per sample
Data Analysis Structure solution and refinement, Flack parameter determinationComparison of experimental and computationally predicted spectraComparison of experimental and computationally predicted spectra
Confidence Level High (unambiguous determination with a good quality crystal)High (with good correlation between experimental and calculated spectra)Moderate to High (dependent on the presence and nature of chromophores)
Key Instrumentation Single-crystal X-ray diffractometerVCD spectrometer (FTIR-based)CD spectrometer (UV-Vis based)
Throughput LowModerateHigh
Primary Limitation Requirement for a high-quality single crystalReliance on accurate computational modelingRequires a suitable chromophore near the stereocenter

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for each of the three techniques.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Dissolve the enantiomerically pure this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. Center the crystal in the X-ray beam and perform a preliminary screening to determine the unit cell parameters and crystal system. Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: During the final stages of refinement, introduce the Flack parameter to determine the absolute configuration. A Flack parameter value close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure thiophene derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.05–0.1 M. The solvent should be transparent in the infrared region of interest.

  • Spectral Acquisition: Transfer the solution to a VCD sample cell with an appropriate path length (typically 100-200 µm). Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search for the molecule using molecular mechanics or quantum chemical methods to identify all low-energy conformers.

  • Spectral Calculation: For each stable conformer, calculate the theoretical VCD and IR spectra for one enantiomer using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

  • Data Analysis and Assignment: Compare the Boltzmann-averaged calculated VCD spectrum with the experimental spectrum. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the sample as being the same as the one used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure thiophene derivative in a UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Spectral Acquisition: Record the ECD and UV-Vis absorption spectra of the sample using a CD spectrometer. The spectral range should cover the electronic transitions of the chromophores in the molecule.

  • Computational Modeling: Similar to VCD, perform a conformational analysis to identify the low-energy conformers of the molecule.

  • Spectral Calculation: For each conformer, calculate the theoretical ECD spectrum for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).

  • Data Analysis and Assignment: Compare the Boltzmann-averaged calculated ECD spectrum with the experimental spectrum. The absolute configuration is assigned based on the agreement between the signs and shapes of the Cotton effects in the experimental and calculated spectra.

Visualizing the Workflow

The following diagrams illustrate the logical flow of each technique for absolute structure determination.

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_result Result synthesis Chiral Thiophene Derivative Synthesis crystal Single Crystal Growth synthesis->crystal Enantiopure Sample data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution flack Flack Parameter Analysis structure_solution->flack abs_config Absolute Configuration Confirmed flack->abs_config

Workflow for Absolute Structure Confirmation by X-ray Crystallography.

vcd_ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Result synthesis Chiral Thiophene Derivative Synthesis solution Sample in Solution synthesis->solution Enantiopure Sample conformation Conformational Search synthesis->conformation Molecular Structure measurement VCD/ECD Measurement solution->measurement comparison Compare Experimental & Calculated Spectra measurement->comparison calculation DFT/TD-DFT Spectrum Calculation conformation->calculation calculation->comparison abs_config Absolute Configuration Assigned comparison->abs_config

Workflow for Absolute Configuration Assignment by VCD/ECD Spectroscopy.

A Comparative Guide to the Synthetic Utility of 2-Amino-4-methylthiophene-3-carbonitrile and Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, substituted 2-aminothiophenes are invaluable building blocks for the synthesis of a wide array of biologically active compounds and functional materials. Among these, 2-Amino-4-methylthiophene-3-carbonitrile and ethyl 2-amino-4-methylthiophene-3-carboxylate stand out as two of the most frequently utilized synthons. Both are readily accessible via the versatile Gewald multicomponent reaction.[1] This guide provides an objective comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.

The choice between the nitrile and the ethyl ester functionality at the 3-position of the 2-aminothiophene core significantly influences the reactivity of the molecule and dictates the subsequent synthetic pathways that can be explored. This comparison will delve into their synthesis, reactivity, and application in the construction of fused heterocyclic systems, particularly the medicinally important thieno[2,3-d]pyrimidines.

Synthesis of the Starting Materials: The Gewald Reaction

Both this compound and ethyl 2-amino-4-methylthiophene-3-carboxylate are most commonly synthesized through the Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone (in this case, acetone), an active methylene compound (malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1]

While the general principle of the synthesis is the same, the choice of the active methylene compound determines the final product. The reaction conditions are generally mild, and the starting materials are readily available, making this an efficient and economical route to these valuable intermediates.

Comparative Synthesis Data
ProductActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundMalononitrileMorpholineMethanol453~70-85[1]
Ethyl 2-amino-4-methylthiophene-3-carboxylateEthyl cyanoacetateDiethylamineEthanol50385[2]
Ethyl 2-amino-4-methylthiophene-3-carboxylateMorpholineEthanol400.544[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the Gewald reaction.

Materials:

  • Acetone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Methanol

Procedure:

  • To a mixture of acetone (0.05 mol), malononitrile (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.[1]

  • Stir the reaction mixture at 45 °C for 3 hours.[1]

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol is a specific example of the Gewald reaction for the synthesis of the title ester.[2]

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Diethylamine

  • Absolute Ethanol

Procedure:

  • To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).[2]

  • Stir the reaction mixture constantly for 3 hours at 50 °C.[2]

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Quench the reaction mixture with ice-cold water and extract with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to obtain yellow crystals.[2]

Reactivity and Synthetic Applications: A Comparative Analysis

The primary divergence in the synthetic utility of this compound and ethyl 2-amino-4-methylthiophene-3-carboxylate lies in the reactivity of the nitrile and ester groups, respectively. Both compounds are excellent precursors for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological activities.

Synthesis of Thieno[2,3-d]pyrimidines

The ortho-amino-nitrile and ortho-amino-ester functionalities are both well-suited for the construction of the pyrimidine ring fused to the thiophene core. However, the choice of reagent and reaction conditions often differs.

  • From this compound: The nitrile group is a versatile handle for cyclization. It can react with a variety of reagents, such as formamide, formic acid, or orthoesters, to form the pyrimidine ring.[4] A common and efficient method involves heating the aminothiophene with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[5]

  • From Ethyl 2-amino-4-methylthiophene-3-carboxylate: The ester group can also be utilized for pyrimidine ring formation. For instance, reaction with formamide can also lead to the thieno[2,3-d]pyrimidin-4(3H)-one, although this often requires longer reaction times or higher temperatures compared to the nitrile precursor.[5] Alternatively, the ester can be converted to other functional groups, such as amides or hydrazides, which can then undergo cyclization.

The following diagram illustrates the divergent pathways for the synthesis of thieno[2,3-d]pyrimidines from the two starting materials.

Synthetic Pathways to Thieno[2,3-d]pyrimidines Divergent Synthesis of Thieno[2,3-d]pyrimidines cluster_caption A This compound C Thieno[2,3-d]pyrimidin-4(3H)-one A->C Formamide, heat D 4-Amino-thieno[2,3-d]pyrimidine A->D 1. DMF-DMA 2. Amine, heat E 2-Substituted-thieno[2,3-d]pyrimidines A->E Acyl chloride, acid B Ethyl 2-amino-4-methyl- thiophene-3-carboxylate B->C Formamide, prolonged heat caption_node This diagram illustrates the different reagents and conditions required to synthesize thieno[2,3-d]pyrimidines from the nitrile and ester starting materials. Divergent Reactivity Divergent Reactivity of Nitrile and Ester Groups cluster_caption Nitrile This compound CarboxylicAcid_N Carboxylic Acid Nitrile->CarboxylicAcid_N Hydrolysis (acid/base) Amide_N Amide Nitrile->Amide_N Partial Hydrolysis Amine_N Aminomethyl Nitrile->Amine_N Reduction (e.g., LiAlH4) Tetrazole Tetrazole Nitrile->Tetrazole NaN3, Lewis Acid Ester Ethyl 2-amino-4-methyl- thiophene-3-carboxylate CarboxylicAcid_E Carboxylic Acid Ester->CarboxylicAcid_E Saponification (e.g., NaOH) Amide_E Amide Ester->Amide_E Amine, heat Hydrazide Hydrazide Ester->Hydrazide Hydrazine, heat Alcohol Hydroxymethyl Ester->Alcohol Reduction (e.g., LiAlH4) caption_node This diagram showcases the different functional groups that can be accessed from the nitrile and ester derivatives, highlighting their distinct synthetic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-methylthiophene-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiophene-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds.[1][2][3][4][5] Analogs derived from this core have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3][6][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.

Quantitative SAR Data Summary

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the thiophene ring and the amino group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on anticancer and kinase inhibitory activities.

Table 1: Anticancer Activity of 2-Amino-4-arylthiophene-3-carbonitrile Analogs

Compound IDR (Aryl Group at C4)Cell LineIC50 (µM)Reference
8e Substituted PhenylVarious0.411 - 2.8[6]
2b 3,4,5-trimethoxyphenylHep3B5.46[8]
2d 4-chlorophenylHep3B8.85[8]
2e 4-fluorophenylHep3B12.58[8]
4 2,3-dichlorophenylPC-32.4 ± 0.1[9]
4 2,3-dichlorophenylA5493.2 ± 0.1[9]

Table 2: Kinase Inhibitory Activity of 2-Amino-3-carboxy-4-phenylthiophene Analogs

Compound IDR (at C4-phenyl)Kinase TargetIC50 (µM)Reference
32 4'-OCH3aPKCζLow nM EC50[10][11]
6 4'-OCH3aPKCζLow nM EC50[10][11]
Cmpd 4 2-bromophenylEGFRWT3.27 ± 0.72[12]
Cmpd 4 2-bromophenylEGFRT790M1.92 ± 0.05[12]

Note: The inhibitory activities are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.

Key SAR Insights
  • Substitution at the C4-position: The nature of the aryl group at the C4 position of the thiophene ring significantly influences anticancer activity. Electron-donating groups, such as methoxy substituents, on the C4-phenyl ring have been shown to enhance the inhibitory activity against atypical protein kinase C (aPKC).[10][11]

  • Modifications at the C2-amino group: Derivatization of the 2-amino group has been explored to modulate the biological profile of these compounds. For instance, the formation of benzamides and ureas has led to the identification of potent tubulin polymerization inhibitors.

  • Ester and Amide Moieties at C3: The substituent at the C3 position also plays a crucial role. While many active compounds possess a carbonitrile group, analogs with carboxamide or ester functionalities have demonstrated potent and selective inhibitory activities against various kinases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections outline the typical experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis via Gewald Reaction

The most common and versatile method for synthesizing 2-aminothiophene derivatives is the Gewald three-component reaction.[4]

Reaction Scheme:

Gewald_Reaction ketone Ketone/Aldehyde reaction + ketone->reaction nitrile Active Methylene Nitrile nitrile->reaction sulfur Elemental Sulfur sulfur->reaction base Base (e.g., Morpholine, Diethylamine) base->reaction product 2-Aminothiophene Derivative reaction->product Gewald Reaction

Figure 1: Generalized Gewald Reaction for 2-Aminothiophene Synthesis.

Procedure:

  • A mixture of the appropriate ketone or aldehyde (1 eq.), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 eq.), and elemental sulfur (1.1 eq.) is suspended in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the mixture.

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.[13]

In Vitro Anticancer Activity Assay (MTS Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[8]

Experimental Workflow:

MTS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add varying concentrations of test compounds incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mts Add MTS reagent incubation2->add_mts incubation3 Incubate for 1-4h add_mts->incubation3 read_absorbance Measure absorbance at 490 nm incubation3->read_absorbance

Figure 2: Workflow for Determining Anticancer Activity using the MTS Assay.

Procedure:

  • Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.

  • Following the incubation period, the MTS reagent is added to each well.

  • The plates are incubated for an additional 1 to 4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

  • The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[8]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using various assay formats, such as ADP-Glo™ Kinase Assay or LanthaScreen™.

Logical Relationship for Kinase Inhibition:

Kinase_Inhibition compound Test Compound (Inhibitor) inhibition Inhibition compound->inhibition kinase Kinase (e.g., aPKC, EGFR) reaction Phosphorylation kinase->reaction substrate Substrate + ATP substrate->reaction product Phosphorylated Substrate + ADP inhibition->kinase reaction->product

Figure 3: Principle of an In Vitro Kinase Inhibition Assay.

Procedure (General):

  • The kinase, substrate, and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent that generates a luminescent or fluorescent signal.

  • The signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and protocols are intended to facilitate further research and the rational design of more potent and selective drug candidates.

References

A Comparative Guide to Catalysts for the Gewald Reaction: Enhancing Efficiency in 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Gewald reaction, a cornerstone in heterocyclic chemistry, provides a versatile and atom-economical pathway to constructing polysubstituted 2-aminothiophenes, crucial scaffolds in medicinal chemistry and materials science.[1] The efficiency of this multicomponent reaction, which combines a carbonyl compound, an active methylene nitrile, and elemental sulfur, is critically dependent on the choice of catalyst. This guide offers a comparative analysis of various catalytic systems, presenting quantitative performance data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal catalyst for their synthetic needs.

Catalyst Performance: A Quantitative Comparison

The selection of a catalyst for the Gewald reaction significantly impacts reaction time, yield, and overall process sustainability. While traditional homogeneous bases like piperidine and triethylamine are effective, the field has seen a significant shift towards more recoverable and reusable heterogeneous and nanocatalyst systems.[2][3] The following tables summarize the performance of representative catalysts under optimized conditions.

Homogeneous Catalysts Reactants Conditions Time Yield (%) Reference
PiperidineCyclohexanone, Malononitrile, SulfurEthanol, 50°CSeveral hours35-80[2]
TriethylamineKetones/Aldehydes, Activated Nitriles, SulfurEthanol/DMF, 50°CSeveral hoursVaries[2]
MorpholineKetones, Cyanoacetate/Malononitrile, SulfurEthanol, 70°C20 min (MW)55-92[4]
Piperidinium Borate (20 mol%)Cyclohexanone, Malononitrile, SulfurEtOH/H₂O (9:1), 100°C25 min96[5][6]
Heterogeneous Catalysts Reactants Conditions Time Yield (%) Recyclability Reference
KF-AluminaKetones, Ethyl Cyanoacetate/Malononitrile, SulfurMicrowave3.5 - 8 min55-92Not specified[4]
NaAlO₂Ketones, Activated Nitriles, SulfurEthanol10 h26-94Yes[4][7]
ZnO Nanoparticles (2.5 mol%)Aldehydes/Ketones, Malononitrile, Sulfur100°C6 h37-86Yes[4]
N-Methylpiperazine-functionalized Polyacrylonitrile Fiber (P-PANF) (8.0 mol%)2,5-Dihydroxy-1,4-dithiane, Activated NitrilesEthanol, Reflux4 h65-91Up to 10 cycles[8]
ZnO/NanoclinoptiloliteKetones, Activated Nitriles, SulfurNot specifiedNot specifiedGood to ExcellentYes[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the application of different classes of catalysts in the Gewald reaction.

Protocol 1: General Procedure using a Homogeneous Base (Piperidinium Borate)

This protocol is adapted from a study utilizing a piperidinium borate catalyst.[5][6]

  • Reaction Setup: In a round-bottom flask, combine the carbonyl compound (1 equiv.), the active methylene compound (1 equiv.), elemental sulfur (1 equiv.), and piperidinium borate (20 mol%).

  • Solvent Addition: Add a 9:1 mixture of ethanol and water (EtOH/H₂O) as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir for the time specified in the comparative data table (e.g., 25 minutes for cyclohexanone and malononitrile).

  • Work-up: After completion (monitored by TLC), cool the reaction mixture. If a precipitate forms, filter the solid product. If not, the product can be isolated by extraction with a suitable organic solvent followed by evaporation of the solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and hexanes).[5]

Protocol 2: Procedure for a Heterogeneous Catalyst (NaAlO₂)

This protocol describes the use of sodium aluminate as a recyclable solid base catalyst.[4][7]

  • Reaction Mixture: To a mixture of the ketone (1 mmol), the activated nitrile (1 mmol), and elemental sulfur (1.2 mmol) in ethanol (5 mL), add NaAlO₂ (0.2 mmol).

  • Reaction: Stir the suspension at a specified temperature for 10 hours.

  • Catalyst Recovery: After the reaction, the solid NaAlO₂ catalyst can be recovered by simple filtration.

  • Product Isolation: The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting residue is purified by preparative thin-layer chromatography to afford the desired 2-aminothiophene.[4]

Protocol 3: Nanocatalyst-mediated Synthesis (ZnO Nanoparticles)

This procedure outlines the use of ZnO nanoparticles as a heterogeneous catalyst.[4]

  • Catalyst Suspension: Disperse ZnO nanoparticles (2.5 mol%) in a suitable solvent.

  • Reagent Addition: Add the aldehyde or ketone (1 equiv.), malononitrile (1 equiv.), and elemental sulfur to the catalyst suspension.

  • Heating: Heat the reaction mixture to 100°C for 6 hours.

  • Purification: After the reaction is complete, the product is isolated and purified using silica gel chromatography.

Visualizing the Process: Workflows and Classifications

To provide a clearer understanding of the experimental and logical frameworks involved in catalyst comparison for the Gewald reaction, the following diagrams have been generated using the DOT language.

Gewald_Catalyst_Comparison_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Gewald Reaction & Optimization cluster_analysis Analysis & Evaluation cluster_comparison Comparative Analysis cat_synthesis Catalyst Synthesis/Procurement reaction_setup Reaction Setup cat_synthesis->reaction_setup reagent_prep Reagent Preparation & Purification reagent_prep->reaction_setup param_opt Parameter Optimization (Temp, Solvent, Time, Catalyst Loading) reaction_setup->param_opt monitoring Reaction Monitoring (TLC, GC/MS) param_opt->monitoring isolation Product Isolation & Purification monitoring->isolation characterization Structural Characterization (NMR, IR, MS) isolation->characterization yield_calc Yield Calculation isolation->yield_calc recycling_study Catalyst Recyclability Study isolation->recycling_study data_compilation Data Compilation & Tabulation yield_calc->data_compilation recycling_study->data_compilation conclusion Conclusion & Catalyst Selection data_compilation->conclusion

Experimental workflow for comparing Gewald reaction catalysts.

Gewald_Catalyst_Classification cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts cluster_nanocatalysts Nanocatalysts catalysts Catalysts for Gewald Reaction amines Organic Bases (Piperidine, Triethylamine, Morpholine) catalysts->amines ionic_liquids Ionic Liquids catalysts->ionic_liquids acid_base_pair Conjugate Acid-Base Pairs (Piperidinium Borate) catalysts->acid_base_pair solid_bases Solid Bases (KF-Alumina, NaAlO₂) catalysts->solid_bases metal_oxides Metal Oxides (MgO-CeO₂, ZnO-CeO₂) catalysts->metal_oxides zeolites Zeolites (Cs-containing zeolites) catalysts->zeolites polymer_supported Polymer-Supported (P-PANF) catalysts->polymer_supported nano_metal_oxides Nano Metal Oxides (Nano ZnO) catalysts->nano_metal_oxides supported_nanoparticles Supported Nanoparticles (TiO₂/nanoclinoptilolite) catalysts->supported_nanoparticles magnetic_nanocatalysts Magnetic Nanocatalysts (Fe₃O₄@rGO-NH₂) catalysts->magnetic_nanocatalysts

Classification of catalysts for the Gewald reaction.

Conclusion

The evolution of catalysts for the Gewald reaction from traditional homogeneous bases to sophisticated heterogeneous and nanocatalyst systems offers researchers a broad spectrum of options to enhance synthetic efficiency. While homogeneous catalysts can provide high yields in short reaction times, particularly under microwave irradiation, their separation from the reaction mixture remains a challenge.[4][9] Heterogeneous catalysts, including solid bases and polymer-supported reagents, offer significant advantages in terms of ease of recovery and reusability, contributing to more sustainable and cost-effective processes.[7][8] Nanocatalysts represent a promising frontier, often exhibiting superior catalytic activity due to their high surface-area-to-volume ratio.[4][10] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and economic and environmental considerations. This guide provides a foundational dataset and procedural framework to inform this critical decision-making process.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Amino-4-methylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantitative analysis of 2-Amino-4-methylthiophene-3-carbonitrile. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the methodologies and validation parameters for the most common and suitable analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines to ensure data reliability, precision, and accuracy.[1][2][3][4]

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a compound like this compound, which possesses a chromophore, HPLC with UV detection is a primary method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. The choice between these methods often depends on the sample matrix, required sensitivity, and the specific application.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. These values are representative and would need to be established during method validation.

Validation ParameterHPLC-UVGC-MSICH Guideline Reference
Linearity (Correlation Coefficient, r²) > 0.999> 0.998Q2(R2)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Q2(R2)
Precision (% RSD) Q2(R2)
- Repeatability (Intra-day)< 1.0%< 1.5%
- Intermediate Precision (Inter-day)< 2.0%< 2.5%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mLQ2(R2)
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mLQ2(R2)
Specificity/Selectivity HighVery HighQ2(R2)
Robustness GoodModerateQ2(R2)
Experimental Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for the validation of an analytical method, from initial planning to final documentation.

G General Workflow for Analytical Method Validation cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Documentation Phase A Define Analytical Procedure's Intended Purpose B Identify Performance Characteristics to Validate A->B C Set Acceptance Criteria B->C D Prepare Validation Protocol C->D E Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) D->E F Collect and Analyze Data E->F G Compare Results Against Acceptance Criteria F->G H Prepare Validation Report G->H I Implement Validated Method for Routine Use H->I

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for validating HPLC-UV and GC-MS methods for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

a) Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Methanol (HPLC grade)

b) Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 280 nm).

c) Validation Experiments:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), the reference standard, and a spiked sample to demonstrate the absence of interference at the retention time of the analyte.[2] Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to ensure the method can resolve the analyte from potential degradation products.[1]

  • Linearity: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50-150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Analyze samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The accuracy is expressed as the percentage of recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the reference standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The results are reported as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) to assess the method's reliability during normal use.

Gas Chromatography-Mass Spectrometry (GC-MS)

a) Materials and Reagents:

  • This compound reference standard

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

b) Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of the analyte.

c) Validation Experiments:

  • Specificity: Analyze a blank solvent, a placebo, the reference standard, and a spiked sample to ensure no interfering peaks are present at the retention time and m/z of the analyte and internal standard.

  • Linearity: Prepare a series of at least five concentrations of the reference standard containing a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy: Analyze spiked samples at three different concentration levels in triplicate. Calculate the percent recovery.

  • Precision: Perform repeatability and intermediate precision studies as described for the HPLC method, reporting the %RSD of the peak area ratios.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ions in SIM mode.

  • Robustness: Evaluate the effect of small variations in GC parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.

Selection of Analytical Method

The choice between HPLC-UV and GC-MS will depend on several factors:

  • HPLC-UV is generally preferred for routine quality control due to its simplicity, robustness, and lower cost. It is well-suited for quantifying the main component in a drug substance or product.

  • GC-MS is advantageous when higher sensitivity and selectivity are required, such as for the analysis of trace-level impurities or when dealing with complex sample matrices. The mass spectral data provides an additional layer of confirmation of the analyte's identity.

Both methods, when properly validated, can provide accurate and reliable quantitative data for this compound. The specific requirements of the analysis will ultimately dictate the most appropriate technique to employ.

References

A Comparative Guide to the Bioactivity of 3-Carbonitrile and 3-Carboxylate Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Among the various substitutions on this heterocyclic core, modifications at the 3-position, particularly with electron-withdrawing groups like carbonitrile (-CN) and carboxylate (-COOR), have yielded potent molecules with a wide spectrum of therapeutic potential. This guide provides an objective comparison of the bioactivity of 3-carbonitrile and 3-carboxylate substituted 2-aminothiophenes, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.

Bioactivity Profile: A Head-to-Head Comparison

Derivatives of both 2-aminothiophene-3-carbonitrile and 2-aminothiophene-3-carboxylate exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antileishmanial properties.[1][2][3] The nature of the substituent at the 3-position can, however, profoundly influence the potency and selectivity of these compounds.

Quantitative Bioactivity Data

The following table summarizes key quantitative data from various studies, offering a direct comparison of the bioactivities of 2-aminothiophene derivatives with 3-carbonitrile and 3-carboxylate/carboxamide functionalities.

Compound ClassTarget/OrganismBioactivity MetricValueReference
3-Carbonitrile Substituted Leishmania amazonensis (promastigote)IC5017.9 µM[4]
Leishmania amazonensis (amastigote)IC50>50 µM[4]
HIV-1EC503.8 µg/mL[5]
Mycobacterium smegmatisMIC0.78 µg/mL[6]
3-Carboxamide Substituted Leishmania amazonensis (promastigote)IC509.35 µM[4]
Leishmania amazonensis (amastigote)IC502.77 µM[4]
3-Carboxylate Substituted Leishmania amazonensis (promastigote)IC508.61 µM[4]
Leishmania amazonensis (amastigote)IC50<1.95 µM[4]
Prostate Cancer Cells50% Cytostatic Conc.Nanomolar range[3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.

From the data, it is evident that for antileishmanial activity, the 3-carboxamide and 3-carboxylate derivatives show a marked improvement in potency, especially against the amastigote form of Leishmania amazonensis, when compared to the 3-carbonitrile analog.[4] Specifically, the substitution of the 3-carbonitrile with a 3-carboxamide or 3-carboxylate group led to a significant increase in anti-amastigote activity.[4] In the context of anticancer activity, 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated unusual cytostatic selectivity for several cancer cell lines, with 50% cytostatic concentrations in the higher nanomolar range.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used to determine the bioactivities cited in this guide.

Antileishmanial Activity Assay

The in vitro antileishmanial activity of the compounds was assessed against both promastigote and amastigote forms of Leishmania amazonensis.

  • Promastigote Assay: Promastigotes were cultured in Schneider's insect medium supplemented with 10% fetal bovine serum. The parasites were then incubated with various concentrations of the test compounds for 72 hours. The viability of the promastigotes was determined using a resazurin-based colorimetric assay, and the IC50 values were calculated.[4]

  • Amastigote Assay: Peritoneal macrophages were collected from BALB/c mice and infected with L. amazonensis promastigotes. After 24 hours, the infected macrophages were treated with different concentrations of the compounds for 72 hours. The number of amastigotes per macrophage was determined by microscopic examination after Giemsa staining, and the IC50 values were calculated.[4]

Anticancer Activity Assay (Cytostatic Activity)

The cytostatic activity of the compounds was evaluated against a panel of tumor cell lines.

  • Cell Culture: Human tumor cell lines (e.g., prostate cancer, T-cell lymphoma, kidney carcinoma, and hepatoma) were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.[3]

  • Cytotoxicity Assay: Cells were seeded in 96-well plates and exposed to a range of concentrations of the test compounds for 72 hours. Cell viability was assessed using a colorimetric assay (e.g., MTS or MTT assay). The 50% cytostatic concentration was determined from the dose-response curves.[3]

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains was determined using the broth microdilution method.[1]

  • Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) were used.

  • Broth Microdilution: A serial dilution of the test compounds was prepared in a 96-well microtiter plate containing a suitable broth medium. Each well was then inoculated with a standardized bacterial suspension. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]

Mechanism of Action & Signaling Pathways

The biological effects of 2-aminothiophene derivatives are often attributed to their ability to interact with specific cellular targets and modulate signaling pathways. For instance, certain 2-aminothiophene-3-carboxylic acid ester derivatives have been shown to induce apoptosis in prostate cancer cells and cause an accumulation of cells in the G1 phase of the cell cycle.[3] This suggests an interference with the cell cycle regulation machinery.

Below is a generalized representation of a potential mechanism of action for an anticancer 2-aminothiophene derivative that induces apoptosis.

apoptosis_pathway cluster_cell Cancer Cell 2-Aminothiophene\nDerivative 2-Aminothiophene Derivative Cellular Target\n(e.g., Kinase) Cellular Target (e.g., Kinase) 2-Aminothiophene\nDerivative->Cellular Target\n(e.g., Kinase) Signal Transduction Signal Transduction Cellular Target\n(e.g., Kinase)->Signal Transduction Inhibition Caspase Activation Caspase Activation Signal Transduction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by a 2-aminothiophene derivative.

Synthesis Workflow

The synthesis of both 3-carbonitrile and 3-carboxylate substituted 2-aminothiophenes is commonly achieved through the versatile Gewald multicomponent reaction.[1][7] This one-pot synthesis is highly efficient and allows for the generation of a diverse library of substituted 2-aminothiophenes.

The general workflow for the Gewald synthesis is depicted below.

gewald_synthesis cluster_products Products Ketone or Aldehyde Ketone or Aldehyde Gewald Reaction\n(One-pot) Gewald Reaction (One-pot) Ketone or Aldehyde->Gewald Reaction\n(One-pot) Active Methylene Nitrile\n(e.g., Malononitrile or Ethyl Cyanoacetate) Active Methylene Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) Active Methylene Nitrile\n(e.g., Malononitrile or Ethyl Cyanoacetate)->Gewald Reaction\n(One-pot) Elemental Sulfur Elemental Sulfur Elemental Sulfur->Gewald Reaction\n(One-pot) Base Catalyst\n(e.g., Morpholine) Base Catalyst (e.g., Morpholine) Base Catalyst\n(e.g., Morpholine)->Gewald Reaction\n(One-pot) 3-Carbonitrile Substituted\n2-Aminothiophene 3-Carbonitrile Substituted 2-Aminothiophene Gewald Reaction\n(One-pot)->3-Carbonitrile Substituted\n2-Aminothiophene 3-Carboxylate Substituted\n2-Aminothiophene 3-Carboxylate Substituted 2-Aminothiophene Gewald Reaction\n(One-pot)->3-Carboxylate Substituted\n2-Aminothiophene

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-methylthiophene-3-carbonitrile: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-Amino-4-methylthiophene-3-carbonitrile as hazardous waste. Professional disposal is required.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical Safety Profile

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its key characteristics based on available safety data sheets.

PropertyValue
Molecular Formula C₆H₆N₂S
Molecular Weight 138.19 g/mol
GHS Hazard Statements H302: Harmful if swallowed[1][2]. H312: Harmful in contact with skin[1][2]. H315: Causes skin irritation[1][3][4]. H319: Causes serious eye irritation[1][3][4]. H332: Harmful if inhaled[1][2]. H335: May cause respiratory irritation[1][3][4]. H412: Harmful to aquatic life with long lasting effects.
GHS Pictograms Warning

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratory personnel should follow these steps to ensure safe handling and storage of the waste prior to collection.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the chemical or its waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A laboratory coat.

  • All handling of this compound and its waste should be performed in a well-ventilated laboratory fume hood[5].

2. Waste Segregation:

  • At the point of generation, immediately segregate all waste containing this compound.

  • This includes:

    • Unused or expired product.

    • Contaminated solvents and solutions.

    • Contaminated disposable labware (e.g., pipette tips, gloves, weighing boats).

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams[5].

3. Waste Containment:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • The label should clearly state "Hazardous Waste" and "this compound".

  • Keep the container tightly closed when not in use[3][6].

4. Storage:

  • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • The storage area should be cool and dry[3][6].

  • Store locked up[3][6].

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

  • Disposal should be in accordance with all applicable federal, state, and local regulations[6]. The primary method of disposal is typically high-temperature incineration[5].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Handling and Segregation cluster_2 Containment and Storage cluster_3 Final Disposal A 2-Amino-4-methylthiophene- 3-carbonitrile waste generated B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B START C Segregate waste at source: - Unused product - Contaminated labware - Contaminated solvents B->C D Place in a labeled, leak-proof hazardous waste container C->D E Store container in a secure, cool, and well-ventilated area D->E F Arrange for collection by a licensed hazardous waste disposal company E->F G Provide SDS to disposal company F->G END

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4-methylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4-methylthiophene-3-carbonitrile, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment when handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary where splash potential is high.[1][2]
Skin Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[3]
Lab Coat/Protective ClothingFire/flame resistant and impervious clothing should be worn.[1]
Respiratory Full-face respiratorUse if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure proper fit and use the appropriate cartridge.

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4][5][6]

  • Causes serious eye irritation/damage.[1][4][5][6]

  • May cause respiratory irritation.[1][5][6]

Precautionary Statements:

  • Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][5] Wash skin thoroughly after handling.[5][6][7] Do not eat, drink, or smoke when using this product.[1][7] Use only outdoors or in a well-ventilated area.[1][5] Wear protective gloves, protective clothing, eye protection, and face protection.[1][5][6][7]

  • Response: In case of contact with eyes, rinse cautiously with water for several minutes.[5][6][8] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6][8] If on skin, wash with plenty of water.[1][5][6][8] If skin irritation occurs, get medical advice/attention.[5][6] Take off contaminated clothing and wash it before reuse.[1][5][6] If inhaled, remove the person to fresh air and keep comfortable for breathing.[1][5][8] If swallowed, rinse mouth and get medical help.[1][8]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1][8][9] Store locked up.[1][8][9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][8][9]

Experimental Protocols: Handling and Disposal

Safe Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated laboratory fume hood.[3]

  • Handling: Avoid all personal contact, including inhalation.[9] Prevent the formation of dust and aerosols.[6] Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

  • Weighing and Transfer: When weighing or transferring the solid, do so in a designated area within the fume hood to minimize the spread of dust.

  • Spills: In case of a spill, prevent further leakage if it is safe to do so.[5] For dry spills, use dry clean-up procedures and avoid generating dust.[9] Collect residues and place them in a sealed, labeled container for disposal.[9] For wet spills, absorb with inert material and place it into a suitable disposal container.[5] Wash the area with large amounts of water and prevent runoff into drains.[9]

  • After Handling: Wash hands thoroughly with soap and water after handling the compound.[5][9] Launder contaminated clothing separately before reuse.[9]

Disposal Plan:

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[3]

  • Waste Collection: Collect waste material in a designated, leak-proof, and chemically compatible container.[3] The container must be kept closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3]

  • Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

  • Arranging for Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Fume Hood B->C D Weighing & Transferring C->D Begin Work E Performing Experiment D->E G Decontaminate Work Area E->G Experiment Complete J Collect Waste in Labeled Container E->J Generate Waste F Handling Spills F->G After Spill Cleanup H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I K Store Waste Appropriately J->K L Arrange for Professional Disposal K->L

Caption: Workflow for handling this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.